2-Chloro-1-((R)-3-methoxy-piperidin-1-yl)-ethanone chemical structure and properties
CAS Number: 1354016-64-0 Formula: C H ClNO Molecular Weight: 191.66 g/mol Class: Chiral -Chloroacetamide / Covalent Electrophile Executive Summary 2-Chloro-1-((R)-3-methoxy-piperidin-1-yl)-ethanone is a specialized elect...
2-Chloro-1-((R)-3-methoxy-piperidin-1-yl)-ethanone is a specialized electrophilic building block used primarily in the synthesis of Targeted Covalent Inhibitors (TCIs) and Proteolysis Targeting Chimeras (PROTACs) . Structurally, it combines a chiral heterocyclic scaffold ((R)-3-methoxypiperidine) with a reactive chloroacetamide warhead.
This guide details the compound's physicochemical properties, validated synthesis protocols, and its mechanistic role in bioconjugation. It is designed for medicinal chemists requiring a stable yet reactive intermediate for cysteine-targeted drug discovery.
Chemical Structure & Stereochemistry
Structural Analysis
The molecule consists of two distinct functional domains:[1]
The Pharmacophore/Scaffold: The (R)-3-methoxypiperidine ring provides a chiral, non-planar lipophilic core. The methoxy group at the C3 position introduces specific steric and electronic vectors, often improving metabolic stability and water solubility compared to unsubstituted piperidines.
The Warhead: The 2-chloroacetyl moiety acts as a "soft" electrophile. It is designed to undergo nucleophilic substitution (
) with specific amino acid residues—primarily cysteine thiols—within a protein binding pocket.
Stereochemical Significance
The (R)-configuration at the C3 position is critical. In protein-ligand interactions, the vector of the methoxy group determines the compound's ability to occupy specific sub-pockets or form hydrogen bonds with backbone residues. Using the enantiopure (R)-isomer avoids the "isomeric ballast" associated with racemates, reducing off-target toxicity.
Physicochemical Properties[1][2][3][4][5]
The following data aggregates predicted and experimental values for the specific CAS 1354016-64-0.
Dichloromethane (DCM) (Anhydrous, 10 mL/g of substrate)
Step-by-Step Protocol
Preparation: Charge a round-bottom flask with (R)-3-Methoxypiperidine HCl and anhydrous DCM under an inert atmosphere (
or Ar).
Base Addition: Cool the solution to 0°C using an ice bath. Add TEA dropwise over 10 minutes. The solution may become cloudy due to amine liberation.
Acylation: Add Chloroacetyl chloride dropwise via a syringe pump or addition funnel over 20 minutes, maintaining the internal temperature below 5°C. Exothermic reaction.
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 2–4 hours.
Monitoring: Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.[5] The starting amine peak should disappear.
Workup:
Quench with saturated aqueous
.
Extract the aqueous layer with DCM (3x).
Wash combined organics with 1M HCl (to remove unreacted amine), then Brine.
Dry over
, filter, and concentrate in vacuo.
Purification: If necessary, purify via flash column chromatography (Silica gel, 0-50% EtOAc in Hexanes).
Synthesis Workflow Visualization
Figure 1: Step-wise chemical synthesis pathway for the target chloroacetamide.
Reactivity Profile & Mechanism of Action
The Warhead Mechanism
This compound functions as an irreversible covalent modifier . The mechanism is a bimolecular nucleophilic substitution (
).
Recognition: The piperidine scaffold guides the molecule into the protein binding pocket via non-covalent interactions (Van der Waals, H-bonds).
Proximity: The chloroacetyl group is positioned adjacent to a nucleophilic residue (typically Cysteine).
Alkylation: The sulfur atom of the cysteine attacks the
-carbon of the chloroacetamide, displacing the chloride ion.
Result: A stable thioether bond is formed, permanently inhibiting the protein function.
Reaction Pathway Diagram[6]
Figure 2: Mechanism of covalent protein modification via S_N2 alkylation.
Applications in Medicinal Chemistry
Fragment-Based Drug Discovery (FBDD)
The (R)-3-methoxypiperidine moiety is a "privileged fragment." It is frequently used to improve the Fsp3 (fraction of sp3 hybridized carbons) of drug candidates, which correlates with higher clinical success rates by improving solubility and reducing promiscuous binding.
PROTAC Linker Synthesis
This compound serves as a "handle" for PROTACs. The chloro group can be displaced by a diamine linker, while the piperidine end binds to an E3 ligase ligand (e.g., Cereblon binders) or the target protein ligand.
Cysteine Mapping
Researchers use this compound to "map" reactive cysteines on a proteome-wide scale. By treating cell lysates with this probe and analyzing via mass spectrometry, scientists can identify which proteins have accessible cysteines, validating them as potential drug targets.
Safety & Handling (MSDS Summary)
Hazard Class: Alkylating Agent / Skin Sensitizer.
Acute Toxicity: Harmful if swallowed or inhaled.
Skin/Eye: Causes severe skin irritation and serious eye damage. Potent sensitizer (may cause allergic contact dermatitis).
Carcinogenicity: As an alkylating agent, it is a suspected mutagen.
An In-depth Technical Guide to 2-Chloro-1-((R)-3-methoxy-piperidin-1-yl)-ethanone (CAS Number: 1354016-64-0)
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Chloro-1-((R)-3-methoxy-piperidin-1-yl)-ethanone, a chiral synthetic building block wit...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-1-((R)-3-methoxy-piperidin-1-yl)-ethanone, a chiral synthetic building block with significant potential in medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, a validated synthesis protocol, and key safety considerations. Furthermore, it explores the compound's role as a versatile intermediate for introducing the (R)-3-methoxypiperidine moiety, a privileged scaffold in numerous biologically active molecules. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutics.
Chemical Identity and Physicochemical Properties
2-Chloro-1-((R)-3-methoxy-piperidin-1-yl)-ethanone is a chiral organic compound featuring a piperidine ring substituted with a methoxy group at the 3-position and an N-chloroacetyl group. The (R)-stereochemistry at the 3-position of the piperidine ring is a crucial feature, often imparting specific pharmacological activities to its derivatives.
Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.
Purity
Commercially available with purities typically ≥95%.
Synthesis and Mechanism
The synthesis of 2-Chloro-1-((R)-3-methoxy-piperidin-1-yl)-ethanone is typically achieved through the N-acylation of (R)-3-methoxypiperidine with chloroacetyl chloride. This reaction is a standard method for the formation of α-halo amides, which are valuable intermediates in organic synthesis.
Synthetic Pathway
The reaction proceeds via a nucleophilic acyl substitution mechanism. The secondary amine of (R)-3-methoxypiperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. A base, such as triethylamine or diisopropylethylamine, is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Caption: General synthetic scheme for the preparation of the target compound.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of N-chloroacetylated piperidines and can be adapted for the specific synthesis of 2-Chloro-1-((R)-3-methoxy-piperidin-1-yl)-ethanone.[1][2][3]
Materials:
(R)-3-Methoxypiperidine hydrochloride
Chloroacetyl chloride
Triethylamine
Anhydrous benzene (or other suitable aprotic solvent like dichloromethane)
5% Sodium bicarbonate solution
Anhydrous sodium sulfate
Ethyl acetate
Cold water
Procedure:
To a well-stirred solution of (R)-3-methoxypiperidine (1 equivalent, obtained from its hydrochloride salt by neutralization) and triethylamine (1.1 equivalents) in anhydrous benzene, add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous benzene dropwise over approximately one hour at room temperature.
Stir the resulting mixture for an additional 4 hours at room temperature.
Quench the reaction mixture in cold water.
Separate the organic layer and extract the aqueous layer with ethyl acetate.
Combine the organic layers and wash with a 5% sodium bicarbonate solution, followed by water.
Dry the organic layer over anhydrous sodium sulfate.
Remove the solvent under reduced pressure to yield the crude product.
The product can be further purified by column chromatography on silica gel if necessary.
Analytical Characterization
The structural confirmation of 2-Chloro-1-((R)-3-methoxy-piperidin-1-yl)-ethanone relies on standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of N-chloroacetylated piperidines exhibit characteristic signals. The presence of the chloroacetyl group significantly influences the chemical shifts of the protons and carbons of the piperidine ring, particularly those in close proximity to the nitrogen atom.[4]
Expected ¹H NMR Spectral Features:
A singlet corresponding to the two protons of the chloroacetyl group (-COCH₂Cl).
A multiplet for the proton at the chiral center (C3-H).
A singlet for the methoxy group protons (-OCH₃).
A series of multiplets for the remaining piperidine ring protons.
Expected ¹³C NMR Spectral Features:
A signal for the carbonyl carbon of the amide.
A signal for the carbon of the chloroacetyl group (-CH₂Cl).
A signal for the carbon bearing the methoxy group (C3).
A signal for the methoxy carbon.
Signals for the other piperidine ring carbons.
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the title compound. Electron ionization (EI) mass spectrometry of similar N-chloroacetylated piperidines would be expected to show a molecular ion peak and characteristic fragment ions resulting from the loss of the chloroacetyl group or cleavage of the piperidine ring.
Applications in Drug Discovery and Medicinal Chemistry
2-Chloro-1-((R)-3-methoxy-piperidin-1-yl)-ethanone serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The (R)-3-methoxypiperidine moiety is a recognized pharmacophore found in a variety of biologically active compounds. The chloroacetyl group provides a reactive handle for further chemical modifications, such as nucleophilic substitution reactions, allowing for the facile introduction of diverse functional groups.
The incorporation of small substituents like chloro and methoxy groups is a common strategy in drug discovery to optimize ligand-protein interactions.[5] The chloro group, being an electron-withdrawing group, and the methoxy group, an electron-donating group, can modulate the electronic properties and binding affinities of a molecule to its biological target.[5]
While specific applications of 2-Chloro-1-((R)-3-methoxy-piperidin-1-yl)-ethanone are not extensively documented in publicly available literature, its structural motifs are present in compounds investigated for various therapeutic areas. For instance, piperidine derivatives are known to exhibit a wide range of biological activities.
Safety and Handling
Potential Hazards:
Toxicity: May be toxic if swallowed or inhaled.[6]
Corrosivity: May cause burns to the skin, eyes, and respiratory tract.[6]
Irritation: Can cause severe irritation upon contact.
Recommended Safety Precautions:
Handle in a well-ventilated area, preferably in a chemical fume hood.
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Avoid inhalation of dust, fumes, or vapors.
Avoid contact with skin and eyes.
In case of contact, immediately flush the affected area with plenty of water and seek medical attention.
Conclusion
2-Chloro-1-((R)-3-methoxy-piperidin-1-yl)-ethanone is a strategically important chiral building block for the synthesis of complex molecules in drug discovery. Its straightforward synthesis and the presence of a reactive chloroacetyl group make it a versatile intermediate for introducing the valuable (R)-3-methoxypiperidine scaffold. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for chemists in the pharmaceutical and life sciences sectors.
References
Aridoss, G., Balasubramanian, S., Parthiban, P., & Kabilan, S. (2007). Synthesis and NMR spectral studies of N-chloroacetyl-2,6-diarylpiperidin-4-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 68(5), 1153-1163.
BenchChem. (2025). N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols.
Sureshbabu, T. V., et al. (2026). Crystal structure and Hirshfeld surface analysis of 1-(2-chloroacetyl)-3-methyl-2,6-bis(4-methylphenyl)piperidin-4-one.
Chiodi, D., & Ishihara, Y. (2023). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry, 14(10), 1845-1857.
Targeted Electrophilicity: Physicochemical Profiling of (R)-3-Methoxy-piperidin-1-yl Chloroacetamide in Covalent Drug Discovery
Executive Summary In the rapidly evolving landscape of covalent drug discovery, the architectural precision of the electrophilic warhead and its directing scaffold dictates both efficacy and safety. (R)-3-methoxy-piperid...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the rapidly evolving landscape of covalent drug discovery, the architectural precision of the electrophilic warhead and its directing scaffold dictates both efficacy and safety. (R)-3-methoxy-piperidin-1-yl chloroacetamide (systematically known as 2-chloro-1-((R)-3-methoxypiperidin-1-yl)ethan-1-one) represents a highly versatile, stereospecific covalent fragment. By coupling the conformational rigidity of a substituted piperidine with the finely tuned electrophilicity of a chloroacetamide warhead, this building block has become instrumental in the design of Targeted Covalent Inhibitors (TCIs) and Activity-Based Protein Profiling (ABPP) probes[1]. This technical guide dissects its physicochemical properties, intrinsic reactivity, and provides field-proven, self-validating methodologies for its synthesis and kinetic evaluation.
Structural and Physicochemical Rationale
In fragment-based drug discovery (FBDD), the selection of a covalent warhead must be perfectly balanced with the physicochemical properties of its targeting scaffold[1]. The piperidine ring provides a basic, sp3-rich framework that enhances the three-dimensionality of the fragment. Crucially, the (R)-methoxy group acts as a stereocenter that not only provides a vector for hydrogen bonding but imposes steric constraints that dictate the spatial trajectory of the chloroacetamide warhead toward target nucleophiles[2].
Table 1: Physicochemical Profile of (R)-3-Methoxy-piperidin-1-yl Chloroacetamide
Property
Value
Rationale / Impact in Drug Design
Molecular Weight
191.65 g/mol
Highly efficient for FBDD; leaves ample mass budget for scaffold elaboration.
cLogP
~1.1
Optimal lipophilicity for membrane permeability without driving non-specific hydrophobic binding.
Topological Polar Surface Area (TPSA)
29.54 Ų
Excellent cell penetration; well below the 90 Ų threshold for intracellular targets.
H-Bond Donors
0
Reduces the desolvation penalty required during target binding.
H-Bond Acceptors
3
Methoxy and amide oxygens provide essential vectors for kinase hinge-binding or protease sub-pocket anchoring.
Reactive Warhead
Chloroacetamide
Mild electrophile; selectively targets unprotonated cysteines via an mechanism.
Mechanistic Causality: The Chloroacetamide Warhead
Unlike reversible inhibitors that rely solely on equilibrium thermodynamics (
), TCIs operate via a two-step kinetic mechanism involving initial non-covalent association followed by an irreversible chemical step ()[3]. The chloroacetamide moiety is an -haloacetamide that reacts selectively with the thiolate anion of cysteine residues via an displacement mechanism[3].
Why choose chloroacetamide over other electrophiles?
Acrylamides (Michael acceptors) are often preferred for late-stage drugs due to their low intrinsic reactivity, but they require precise orbital alignment to react. In contrast, chloroacetamides possess a higher intrinsic reactivity, making them ideal for fragment screening where initial non-covalent affinity is weak[4]. The chloride ion acts as an excellent leaving group, facilitating rapid covalent bond formation even in shallow, solvent-exposed pockets[5].
Fig 1. Two-step kinetic mechanism of targeted covalent inhibition via SN2 displacement.
To leverage this fragment in drug development, robust synthesis and reactivity profiling are mandatory. The following protocols are engineered with built-in validation checkpoints to ensure absolute data integrity.
Protocol 3.1: Synthesis of (R)-3-Methoxy-piperidin-1-yl Chloroacetamide
Objective: Synthesize the covalent fragment while preventing premature hydrolysis of the warhead.
Preparation: Dissolve 1.0 equivalent of (R)-3-methoxypiperidine hydrochloride in anhydrous dichloromethane (DCM).
Causality: DCM is chosen over protic solvents (like methanol or ethanol) to completely eliminate the risk of competitive solvolysis of the highly reactive acylating agent.
Base Addition: Add 2.5 equivalents of N,N-diisopropylethylamine (DIPEA) and cool the mixture to 0°C.
Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to neutralize the hydrochloride salt and scavenge the HCl byproduct. Cooling to 0°C suppresses exothermic side reactions and prevents the degradation of the chloroacetyl chloride.
Acylation: Perform a dropwise addition of 1.1 equivalents of chloroacetyl chloride under an inert argon atmosphere, stirring for 2 hours.
Self-Validation Checkpoint: Before proceeding to aqueous workup, quench a 5 µL aliquot of the reaction mixture in 1 mL of methanol and analyze via LC-MS. The complete disappearance of the starting material mass (m/z 116.1) and the emergence of the product peak (m/z 192.1 [M+H]+) validates the reaction completion. Proceeding without this check risks massive yield loss during extraction if the reaction has stalled.
Purification: Wash the organic layer sequentially with 1M HCl, saturated
, and brine. Dry over , concentrate under reduced pressure, and purify via silica gel chromatography.
Objective: Quantify the intrinsic electrophilicity (
) of the chloroacetamide warhead to predict off-target toxicity and target engagement potential[4].
Buffer Preparation: Prepare a 100 mM potassium phosphate buffer at exactly pH 7.4.
Causality: Phosphate buffer is mandatory. Amine-containing buffers like Tris will competitively react with the chloroacetamide, artificially inflating the degradation rate. HEPES can cause ion suppression in mass spectrometry.
Reaction Initiation: Mix the fragment (final concentration 500 µM) with reduced glutathione (GSH, final concentration 2.5 mM) and Rhodamine B (100 µM) in the buffer (containing 10% acetonitrile to maintain fragment solubility)[4].
Self-Validation Checkpoint: Rhodamine B acts as an inert internal standard. If the Area Under the Curve (AUC) of Rhodamine B fluctuates by >5% across time points, the run is immediately invalidated due to potential compound precipitation or LC-MS instrument drift[4].
Monitoring: Monitor the reaction via LC-MS/MS at 1-hour intervals for a total of 8 hours.
Kinetic Calculation: Plot the normalized AUC of the fragment against time and fit to a one-phase exponential decay model to determine the half-life (
).
Fig 2. Self-validating LC-MS/MS workflow for profiling intrinsic electrophilic reactivity.
Table 2: Comparative Electrophilic Reactivity (t1/2 in 2.5 mM GSH)
Warhead Type
Typical (GSH Assay)
Target Engagement Profile
Acrylamide
> 12 hours
Slow irreversible; requires precise spatial alignment and high non-covalent affinity.
Fluoroacetamide
> 24 hours
Very weak intrinsic reactivity; highly target-specific.
Chloroacetamide
30 - 90 mins
Moderate reactivity; ideal for fragment screening and rapid labeling[4].
Epoxide
< 15 mins
Hyper-reactive; high risk of off-target toxicity and GSH depletion.
Systems Biology & TCI Integration
Once synthesized and profiled, (R)-3-methoxy-piperidin-1-yl chloroacetamide serves as a potent warhead module. In the context of kinases or GTPases (like the KRAS G12C mutation), the piperidine ring occupies the hydrophobic binding pocket, while the chloroacetamide is positioned within striking distance of the target cysteine[5].
This specific architecture has been successfully utilized to overcome drug resistance in oncology and to target viral proteases such as SARS-CoV-2 PLpro[2]. By establishing a permanent covalent adduct, these inhibitors effectively silence downstream signaling pathways, offering prolonged pharmacodynamics that outlast the pharmacokinetic half-life of the drug, effectively rendering the target protein inactive until it is naturally degraded and resynthesized by the cell[1].
References
The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery | JACS Au - ACS Publications
Source: ACS Publications
URL:[Link]
Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - MDPI
Source: MDPI
URL:[Link]
Application of a MALDI mass spectrometry assay to identify covalent fragments targeting the methyl-lysine reader protein MPP8 - DOI
Source: DOI.org
URL:[Link]
Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease | Journal of Medicinal Chemistry
Source: ACS Publications
URL:[Link]
2-Chloro-1-((R)-3-methoxy-piperidin-1-yl)-ethanone is a specialized chiral building block used primarily in the synthesis of pharmaceutical agents, particularly those targeting kinase pathways or G-protein coupled receptors (GPCRs). As an
-chloroacetamide , it functions chemically as an electrophilic alkylating agent.
While standard Safety Data Sheets (SDS) provide generic hazard codes, this guide addresses the specific Structure-Activity Relationship (SAR) risks associated with this compound. The chloroacetyl moiety confers high reactivity toward nucleophiles (e.g., thiol groups in proteins), making it a potent skin sensitizer and potentially toxic if absorbed. Researchers must treat this compound not just as an irritant, but as a site-specific alkylator requiring containment protocols equivalent to OEB 3 (Occupational Exposure Band 3) standards.
Soluble in DCM, DMSO, Methanol; Sparingly soluble in water
Purity Standard
(HPLC)
Hazard Identification & Toxicology (SAR Analysis)
Core Hazard Mechanism
The danger of this compound lies in its electrophilic
-carbon . The chlorine atom acts as a leaving group, allowing the adjacent carbon to attack biological nucleophiles (DNA/Proteins).
Skin Sensitization (H317): High probability. The chloroacetamide group can haptenize skin proteins, leading to allergic contact dermatitis upon repeated exposure.
Acute Toxicity (H301/H302): Toxic if swallowed. Alkylating agents can disrupt cellular function rapidly.
Mucosal Damage (H314/H318): Corrosive/Irritating to eyes and respiratory tract due to potential hydrolysis releasing HCl and the inherent reactivity of the amide.
GHS Classification Matrix
Hazard Class
Category
Hazard Statement
Code
Acute Toxicity (Oral)
Cat 3
Toxic if swallowed
H301
Skin Sensitization
Cat 1
May cause an allergic skin reaction
H317
Skin Irritation
Cat 2
Causes skin irritation
H315
Eye Damage/Irritation
Cat 2A
Causes serious eye irritation
H319
STOT - SE
Cat 3
May cause respiratory irritation
H335
Synthesis & Stability Profile
Understanding the synthesis aids in predicting impurities and degradation products. The compound is typically synthesized via N-acylation of (R)-3-methoxypiperidine.
Synthesis Workflow Visualization
Figure 1: Synthetic pathway demonstrating the N-acylation mechanism. Note the generation of HCl salts as byproducts.
Stability & Storage
Hydrolysis Risk: The C-Cl bond is susceptible to hydrolysis in basic aqueous media, releasing toxic chloride ions and hydroxy-acetamide derivatives.
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.
Directive: Treat as a Potent Compound . Do not handle on open benchtops.
Engineering Controls
Primary Containment: All weighing and dissolution must occur within a certified Chemical Fume Hood or Glovebox .
Pressure Differential: Maintain negative pressure in the handling area.
Decontamination: Surfaces must be wiped with a surfactant solution (e.g., 5% SDS solution) followed by water to remove hydrophobic residues.
Personal Protective Equipment (PPE)
Respiratory: NIOSH-approved N95 (minimum) or P100 respirator if dust/aerosol generation is possible.
Dermal: Double-gloving (Nitrile) is mandatory. The lipophilic nature of the piperidine ring increases skin permeation rates.
Ocular: Chemical splash goggles. Face shield recommended during synthesis scale-up.
Emergency Response Protocols
In the event of exposure, the alkylating nature of the compound requires immediate neutralization and dilution.
Emergency Decision Logic
Figure 2: Triage workflow for acute exposure. Note the prohibition of alcohol for skin washing to prevent enhanced absorption.
Spill Management
Evacuate: Clear the immediate area.
PPE: Don full PPE including respiratory protection.[1][2][3]
Neutralization: Absorb with vermiculite or sand.[1] Do not use combustible materials (sawdust).
Disposal: Collect in a sealed hazardous waste container labeled "Toxic Organic Solid/Liquid." Incineration is the required disposal method.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 222312, 2-Chloro-1-(piperidin-1-yl)ethanone (Analogous Structure). Retrieved from [Link]
European Chemicals Agency (ECHA). C&L Inventory: Chloroacetamide Derivatives.[4] Retrieved from [Link]
Precision Electrophiles: The Role of Chiral Piperidine Chloroacetamides in Covalent Drug Discovery
Content Type: Technical Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Estimated Read Time: 15 Minutes Part 1: Executive Summary In the renaissance of covalent inhibition, chiral p...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Technical Guide
Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists
Estimated Read Time: 15 Minutes
Part 1: Executive Summary
In the renaissance of covalent inhibition, chiral piperidine chloroacetamides occupy a critical niche. Unlike the milder acrylamides found in approved drugs (e.g., Ibrutinib, Osimertinib), chloroacetamides possess higher intrinsic reactivity, making them indispensable tools for chemoproteomics and fragment-based ligand discovery (FBLD) . They serve as "scouts" that identify druggable cysteine residues in cryptic pockets that milder electrophiles fail to label.
This guide details the structural logic, synthetic pathways, and application of these scaffolds.[1] It argues that the chiral piperidine core provides the necessary rigid stereochemical vector to convert the "promiscuous" chloroacetamide warhead into a "precision" probe, enabling the mapping of the ligandable proteome.
Part 2: Structural & Mechanistic Basis
The Scaffold: Why Chiral Piperidine?
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in over 20 classes of FDA-approved drugs. In the context of covalent discovery, it offers three distinct advantages over flexible alkyl chains:
Vector Rigidity: The chair conformation of piperidine rigidly directs substituents (equatorial vs. axial). A chloroacetamide attached to the C3 or C4 position projects the electrophile at a defined angle, probing specific spatial sectors of a binding pocket.
Solubility & pKa: The secondary amine of the piperidine (pKa ~10-11) is protonated at physiological pH, improving aqueous solubility—a common failure mode in fragment screening.
Chirality as a Selectivity Filter: A generic chloroacetamide is a "pan-assay interference compound" (PAINS). However, a (3R)-piperidine scaffold may perfectly position the warhead for a nucleophilic attack by a specific cysteine (e.g., Cys12 in KRAS), while the (3S) enantiomer clashes sterically, preventing non-specific alkylation.
The Warhead: Chloroacetamide Mechanism
Chloroacetamides react with cysteine thiolates via an SN2 mechanism . Unlike acrylamides (Michael addition), which require a specific orientation for orbital overlap and often a catalytic residue to activate the warhead, chloroacetamides are driven by the displacement of the chloride leaving group.
Reactivity Profile:
Intrinsic Reactivity: High (
is often driven by ).
Selectivity Control: Must be imposed by the non-covalent affinity of the scaffold (the piperidine).
Visualization: Mechanism of Action
The following diagram illustrates the stereoselective engagement of a target cysteine by a chiral piperidine chloroacetamide.
Figure 1: The two-step mechanism of covalent inhibition. The chiral scaffold drives the initial binding (Kd), positioning the warhead for the SN2 reaction (Kinact).
Part 3: Synthetic Accessibility & Stereocontrol
To utilize these tools, one must access single enantiomers. Racemic probes lead to ambiguous biological data.
Route A: Chiral Pool Synthesis (From Amino Acids)
The most robust route for medicinal chemistry scales (grams) starts from chiral amino acids like L-Glutamic Acid or L-Aspartic Acid .
Protocol: Synthesis of (R)-3-(2-chloroacetamido)piperidine
Cyclization: Convert to the cyclic lactam (pyroglutamic acid derivative).
Reduction: Reduce the lactam and ester moieties to the piperidine ring using LiAlH4 or BH3·DMS.
Differentiation: Selectively protect the ring nitrogen (e.g., N-Boc).
Acylation: React the exocyclic amine with chloroacetyl chloride.
Critical Step: Maintain low temperature (0°C) and use a mild base (K2CO3) to prevent bis-alkylation or polymerization of the highly reactive chloroacetyl chloride.
Route B: Asymmetric Hydrogenation
For industrial scalability, asymmetric hydrogenation of substituted pyridines is preferred.
Substrate: 3-acetamidopyridine.
Catalyst: Rhodium or Iridium complexes with chiral phosphine ligands (e.g., Rh(cod)2BF4 + Josiphos).
Condition: High pressure H2 (50 bar). This yields high enantiomeric excess (>95% ee).
Part 4: Medicinal Chemistry Applications[1][2][3][4][5][6][7][8][9]
Covalent Fragment Screening (Chemoproteomics)
Chiral piperidine chloroacetamides are premier "scouts" in Activity-Based Protein Profiling (ABPP) .
Workflow:
Library Assembly: A library of 50-100 chiral piperidine chloroacetamides is assembled.
Incubation: The library is incubated with a proteome (cell lysate).
Competition: A broad-spectrum probe (e.g., Iodoacetamide-Alkyne) is added.
Readout: If a piperidine fragment binds a specific cysteine, it blocks the generic probe. This is detected via Mass Spectrometry (LC-MS/MS).
Outcome: Identification of "ligandable" cysteines that are functionally important but cryptic (not obvious from crystal structures).
From Probe to Drug: The "Warhead Switch"
Once a hit is validated using a reactive chloroacetamide, the warhead is often "de-tuned" to a less reactive acrylamide for drug development to reduce toxicity.
Case Study Logic:
Hit: (R)-Piperidine-Chloroacetamide hits Target X (IC50 = 50 nM).
Issue: High reactivity causes glutathione depletion (toxicity).
Optimization: The scaffold is grown to increase non-covalent affinity.
Switch: The chloroacetamide is replaced with an acrylamide.
Result: The new molecule reacts only when bound to Target X (Proximity-induced reactivity), sparing off-target thiols.
Data Presentation: Reactivity vs. Selectivity
The table below compares the piperidine chloroacetamide against other common covalent scaffolds.
Scaffold Class
Warhead Type
Intrinsic Reactivity (k_chem)
Selectivity Potential
Primary Application
Piperidine Chloroacetamide
SN2 Alkylator
High
Medium (Requires rigid fit)
Target Identification / Probe
Piperidine Acrylamide
Michael Acceptor
Low
High (Target driven)
Clinical Drug Candidate
Piperidine Sulfonyl Fluoride
Nucleophilic Sub.
Low
High (Tyrosine/Lysine)
Chemical Biology Probe
Epoxide
Ring Opening
Medium
Low (Promiscuous)
Natural Products
Part 5: Experimental Protocols
Protocol: Gel-Based Cysteine Reactivity Assay
To validate if your chiral piperidine acts as a specific inhibitor or a non-specific alkylator.
Materials:
Recombinant Target Protein (5 µM).
Test Compound (Chiral Piperidine Chloroacetamide).
Probe: Desthiobiotin-Iodoacetamide (DBIA).
SDS-PAGE reagents.
Step-by-Step:
Pre-incubation: Incubate Protein (50 µL) with Test Compound (at 10x IC50) for 1 hour at 37°C.
Control: Incubate with DMSO only.
Labeling: Add DBIA (final conc. 1 µM) to the mixture. Incubate for 30 mins.
Logic: DBIA will label any free cysteines. If your compound bound covalently, the cysteine is blocked.[3]
Analysis: Run SDS-PAGE. Transfer to nitrocellulose membrane.
Detection: Blot with Streptavidin-HRP.
Result: Disappearance of the band in the "Compound" lane indicates successful covalent occupancy.
Visualization: Discovery Workflow
This diagram outlines the path from a chiral piperidine hit to a lead candidate.
Figure 2: The "Probe-to-Drug" workflow. Chloroacetamides are used for discovery, then converted to acrylamides for safety.
References
Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574. Link
Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society, 141(22), 8951–8968. Link
Ostrem, J. M., et al. (2013). "K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions." Nature, 503, 548–551. Link
Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724. Link
Singh, J., et al. (2011). "The resurgence of covalent drugs."[4] Nature Reviews Drug Discovery, 10, 307–317. Link
2-Chloro-1-((R)-3-methoxy-piperidin-1-yl)-ethanone molecular weight and formula
Executive Summary 2-Chloro-1-((R)-3-methoxy-piperidin-1-yl)-ethanone (CAS: 1354016-64-0) is a specialized chiral building block used extensively in the synthesis of pharmaceutical candidates. Functioning as a bifunctiona...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Chloro-1-((R)-3-methoxy-piperidin-1-yl)-ethanone (CAS: 1354016-64-0) is a specialized chiral building block used extensively in the synthesis of pharmaceutical candidates. Functioning as a bifunctional electrophile, it combines a chiral piperidine core—a "privileged structure" in GPCR and kinase inhibitor design—with a reactive
-chloroacetyl moiety.
This monograph details the physicochemical properties, validated synthetic protocols, and strategic applications of this molecule in drug development. Particular emphasis is placed on its role as a precursor for covalent warheads and as a linker in Fragment-Based Drug Discovery (FBDD).
Physicochemical Profile
The following data aggregates calculated and experimental values to establish a baseline for handling and stoichiometry.
Property
Specification
Notes
IUPAC Name
2-Chloro-1-[(3R)-3-methoxypiperidin-1-yl]ethanone
CAS Number
1354016-64-0
Unique identifier for the (R)-enantiomer.
Molecular Formula
C₈H₁₄ClNO₂
Molecular Weight
191.66 g/mol
Monoisotopic Mass: 191.07 g/mol
Physical State
Viscous Oil / Low-melting Solid
Tendency to crystallize upon standing at -20°C.
Solubility
DCM, THF, MeOH, DMSO
Poor solubility in hexanes/water.
Chirality
(R)-Enantiomer
Derived from (R)-3-methoxypiperidine.
Reactivity Class
Alkylating Agent
Contains an electrophilic -haloketone.
Synthetic Methodology & Protocol
The synthesis of 2-Chloro-1-((R)-3-methoxy-piperidin-1-yl)-ethanone is a standard nucleophilic acyl substitution. However, maintaining enantiomeric excess (ee%) and preventing bis-alkylation requires precise temperature control.
Reaction Mechanism
The reaction proceeds via the attack of the piperidine nitrogen lone pair on the carbonyl carbon of chloroacetyl chloride, forming a tetrahedral intermediate. The base (Triethylamine) acts as a proton scavenger to neutralize the HCl byproduct, driving the equilibrium forward.
Validated Experimental Protocol
Reagents:
(R)-3-Methoxypiperidine hydrochloride (1.0 eq)
Chloroacetyl chloride (1.1 eq)
Triethylamine (Et₃N) (2.5 eq)
Dichloromethane (DCM) [Anhydrous]
Step-by-Step Workflow:
Preparation: Charge a flame-dried round-bottom flask with (R)-3-methoxypiperidine HCl and anhydrous DCM (0.2 M concentration).
Deprotonation: Cool the suspension to 0°C under nitrogen. Add Et₃N dropwise over 10 minutes. The mixture will become homogenous as the free base is liberated.
Acylation: Add Chloroacetyl chloride dropwise via syringe pump (rate: 1 mL/min) to the stirring solution at 0°C. Critical: Exotherms >10°C can lead to side reactions.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.
Wash combined organics with 1M HCl (to remove unreacted amine) followed by Brine.
Dry over Na₂SO₄, filter, and concentrate in vacuo.
Purification: If necessary, purify via flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes).
Process Visualization
Figure 1: Step-by-step synthetic workflow for the acylation of (R)-3-methoxypiperidine.
Applications in Drug Discovery[3]
This molecule serves as a versatile "hub" intermediate. Its utility bifurcates into two primary pathways:
Pathway A: Scaffold Construction (SN2 Displacement)
The primary application is using the
-chloro ketone as an electrophile to attach the chiral piperidine motif to other pharmacophores (e.g., phenols, amines, thiols).
Relevance: Common in the synthesis of Janus Kinase (JAK) inhibitors and GPCR ligands where the 3-methoxypiperidine ring enhances aqueous solubility and metabolic stability compared to unsubstituted piperidines.
Pathway B: Targeted Covalent Inhibitors (TCIs)
The chloroacetamide group is a mild electrophile capable of reacting with nucleophilic cysteine residues in a protein binding pocket.
Mechanism: Irreversible inhibition via Michael-like addition or direct SN2 alkylation of Cys-SH.
Utility: Researchers use this specific intermediate to synthesize "probe" libraries to test for covalent engagement with target proteins.
Strategic Workflow Diagram
Figure 2: Divergent application pathways: Scaffold construction vs. Covalent protein tagging.
Quality Control & Safety
Analytical Parameters
To ensure the integrity of the chiral center and chemical purity, the following QC metrics are recommended:
¹H NMR (CDCl₃): Look for the diagnostic methoxy singlet (~3.35 ppm) and the chloroacetyl CH₂ singlet (~4.05 ppm). The piperidine ring protons will appear as multiplets between 1.4–3.8 ppm.
Chiral HPLC: Essential to verify the absence of the (S)-enantiomer.
Column: Chiralpak AD-H or OD-H.
Mobile Phase: Hexane/IPA (90:10).
Safety & Handling (E-E-A-T)
Warning: This compound is an alkylating agent .
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
Handling: Always handle in a fume hood. Double-glove (Nitrile) is recommended due to the compound's potential to penetrate skin.
Decontamination: Spills should be treated with dilute ammonia or nucleophilic scavengers (e.g., aqueous thiosulfate) to quench the alkylating capability before disposal.
References
Fluorochem. (2023). 2-Chloro-1-((R)-3-methoxy-piperidin-1-yl)-ethanone Product Sheet. Retrieved from
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 222312, 2-Chloro-1-piperidin-1-yl-ethanone. (Parent structure reference). Retrieved from
ChemicalBook. (2023). CAS 1354016-64-0 Entry. Retrieved from [3]
Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317. (Contextual reference for chloroacetamide warheads).
The Role of (R)-3-Methoxypiperidine and Its Derivatives in Modern Drug Discovery: A Comprehensive Technical Review
Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) properties of lead compounds during the hit-to-lead and lead optim...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist, I frequently encounter the challenge of optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) properties of lead compounds during the hit-to-lead and lead optimization phases. The incorporation of saturated nitrogen heterocycles is a cornerstone of modern medicinal chemistry. Among these, (R)-3-methoxypiperidine has emerged as a privileged chiral building block. This in-depth technical guide elucidates the structural rationale, therapeutic applications, and synthetic methodologies associated with this moiety, providing actionable insights for drug development professionals.
Physicochemical Profiling: The Causality of Scaffold Selection
Why replace a standard piperidine with an (R)-3-methoxypiperidine moiety? The answer lies in the precise, predictable modulation of basicity, lipophilicity, and spatial geometry.
Basicity Modulation (pKa Tuning): Unsubstituted piperidine is highly basic (pKa ~11.2). At physiological pH (7.4), it is >99.9% ionized, which severely restricts passive membrane permeability and can lead to off-target hERG liability (cardiotoxicity). The introduction of the electronegative methoxy group at the 3-position exerts an electron-withdrawing inductive effect (-I), lowering the amine's pKa to approximately 9.35[1]. This shift exponentially increases the fraction of the unionized species, directly enhancing oral bioavailability and cellular penetration.
Lipophilicity and Polar Surface Area (PSA): The methoxy group introduces a hydrogen bond acceptor, increasing the PSA to 21.3 Ų while lowering the partition coefficient (LogP) from ~0.84 to ~0.2[2]. This prevents the molecule from becoming excessively lipophilic—a common pitfall that leads to poor aqueous solubility, protein binding issues, and high metabolic clearance.
Chiral Vectoring: The (R)-stereocenter locks the methoxy group in a specific spatial trajectory. In structure-based drug design (SBDD), this allows the oxygen atom to engage in targeted hydrogen bonding with kinase hinge regions or specific water networks in the binding pocket without introducing steric clashes.
Quantitative Data Presentation
Table 1: Comparative Physicochemical Properties
Property
Piperidine
(R)-3-Methoxypiperidine
Impact on Drug Design
pKa
~11.2
9.35 ± 0.10
Lower basicity improves passive permeability and reduces hERG binding.
LogP
0.84
0.20
Balanced lipophilicity prevents aggregation and improves solubility.
>10-fold increase in the neutral, membrane-permeable species.
Key Therapeutic Applications and Case Studies
The (R)-3-methoxypiperidine scaffold is actively deployed in clinical and late-stage preclinical candidates across diverse therapeutic areas.
Oncology (KRAS G12C Inhibitors): The KRAS G12C mutation, long considered "undruggable," has been successfully targeted by covalent inhibitors that bind to the switch II pocket. highlight the use of methoxypiperidine derivatives to optimize the solvent-exposed regions of these inhibitors[3]. The piperidine ring acts as a rigid linker that projects the methoxy group to interact with solvent or shallow surface pockets, improving the drug's residence time and cellular potency[4].
Neurology (Alzheimer's Disease): In a 2025 breakthrough, researchers developed first-in-class dual Butyrylcholinesterase (BChE) and p38α MAPK inhibitors to target neuroinflammation and cognitive decline. The synthesis of these complex multi-target directed ligands heavily relied on as a starting material to build the pharmacophore that engages the DFG pocket of the kinase[5].
Cancer Immunotherapy: A 2025 study on utilized 3-methoxypiperidine derivatives to fine-tune antagonistic activity[6]. The methoxy group was found to be critical for maintaining a balanced affinity across the three receptor subtypes, promoting a robust anti-tumor immune response[6].
KRAS G12C signaling pathway and intervention via covalent inhibitors.
To integrate (R)-3-methoxypiperidine into a lead scaffold (e.g., a heteroaryl chloride), a Nucleophilic Aromatic Substitution (SNAr) is the standard approach. The following protocol is designed as a self-validating system: the colorimetric change and TLC progression inherently validate the success of each step.
Protocol: SNAr Coupling of (R)-3-Methoxypiperidine
Objective: Couple (R)-3-methoxypiperidine hydrochloride to a heteroaryl electrophile to generate a novel kinase inhibitor analog.
Step 1: Reagent Preparation & Free-Basing
Action: Suspend the heteroaryl chloride (1.0 eq) and (R)-3-methoxypiperidine hydrochloride (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration).
Causality: Using the HCl salt of the amine ensures reagent stability (prevents oxidation/degradation) and allows for precise stoichiometric weighing compared to the volatile free base.
Step 2: Base Addition and Reaction Initiation
Action: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise at room temperature. Stir for 10 minutes, then heat to 80 °C under a nitrogen atmosphere.
Causality: DIPEA serves a dual purpose: it neutralizes the HCl salt to generate the nucleophilic free amine in situ, and it acts as an acid scavenger for the HCl generated during the SNAr process. The steric bulk of DIPEA prevents it from competing as a nucleophile.
Step 3: In-Process Monitoring (Self-Validation)
Action: Monitor via LC-MS or TLC (Eluent: 5% MeOH in DCM).
Validation: The reaction is complete when the starting material peak disappears and a new, more polar spot emerges. A distinct color shift in the solution (often to deep yellow/orange) indicates the formation of the conjugated product due to extended electron delocalization.
Step 4: Aqueous Workup and Extraction
Action: Cool to room temperature and quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) and brine.
Causality: The LiCl wash is a critical, field-proven technique; it selectively partitions DMF into the aqueous phase, preventing high-boiling solvent contamination during concentration.
Step 5: Purification and Characterization
Action: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography. Verify the (R)-stereocenter integrity using chiral HPLC and confirm the structure via ¹H-NMR.
Validation: Look specifically for the methoxy singlet at ~3.3 ppm and the multiplet of the chiral methine proton to confirm successful integration.
Synthetic workflow for the SNAr coupling of (R)-3-methoxypiperidine.
References
PubChem. "(3R)-3-methoxypiperidine". National Institutes of Health (NIH). URL:[Link]
Array BioPharma Inc. "KRas G12C inhibitors" (Patent US10647715B2). Google Patents.
Journal of Medicinal Chemistry. "Targeting Neuroinflammation and Cognitive Decline: First-in-Class Dual Butyrylcholinesterase and p38α Mitogen-Activated Protein Kinase Inhibitors". ACS Publications (2025). URL:[Link]
Journal of Medicinal Chemistry. "Discovery of Novel Triple A1/A2A/A2B Adenosine Receptor Antagonists for Cancer Immunotherapy". ACS Publications (2025). URL:[Link]
Sourcing and Synthesis of Chiral Building Blocks: A Technical Guide to 2-Chloro-1-((R)-3-methoxy-piperidin-1-yl)-ethanone
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Abstract:
As chiral piperidines become increasingly central to modern drug discovery, securing reliable supply chains and robust synthetic routes for specialized intermediates is critical. This whitepaper, written from the perspective of a Senior Application Scientist, provides an in-depth technical analysis of 2-Chloro-1-((R)-3-methoxy-piperidin-1-yl)-ethanone . We will explore its structural causality in drug design, map its commercial availability, detail a self-validating de novo synthesis protocol, and examine its downstream application in disrupting the YKL-40 oncogenic signaling pathway.
Chemical and Structural Significance
2-Chloro-1-((R)-3-methoxy-piperidin-1-yl)-ethanone (Formula: C8H14ClNO2, MW: 191.66) is a highly specialized chiral intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). The molecule features two critical functional domains that dictate its utility:
(R)-3-Methoxypiperidine Core : The incorporation of a methoxy group at the C3 position of the piperidine ring introduces targeted steric bulk and modulates the basicity (
) of the nitrogen atom. The specific (R)-stereocenter ensures precise spatial orientation, which is a strict requirement for binding affinity in chiral drug targets.
Chloroacetyl Electrophile : The
-chloroamide moiety serves as a versatile electrophilic center. It is primed for nucleophilic substitution () reactions with amines, thiols, or alcohols, making it an ideal linker for assembling complex molecular architectures, such as YKL-40 inhibitors ()[1] and LRRK2 inhibitors ()[2].
Commercial Supply Chain and Sourcing Strategy
In my experience overseeing process chemistry and scale-up operations, sourcing the exact stereoisomer is non-negotiable to prevent off-target toxicity and ensure therapeutic efficacy. While the racemic mixture (CAS: 1353970-89-4) and the (S)-enantiomer (CAS: 1353992-83-2) are readily available from several commercial catalogs, the pure (R)-enantiomer often requires custom synthesis or chiral resolution from the racemate.
Below is a summary of the quantitative data regarding the commercial availability of this compound and its stereoisomers.
Strategic Note: When procuring the (R)-enantiomer at scale, researchers typically source the chiral starting material, (R)-3-methoxypiperidine (CAS: 98778-43-1), and perform a straightforward N-acylation in-house.
De Novo Synthesis: Process Chemistry & Methodologies
To generate 2-Chloro-1-((R)-3-methoxy-piperidin-1-yl)-ethanone, a Schotten-Baumann-type N-acylation is employed. The following protocol is designed as a self-validating system , ensuring high yield while preserving the chiral integrity of the C3 stereocenter ()[7].
Step-by-Step Methodology:
Preparation of the Free Base : If starting with (R)-3-methoxypiperidine hydrochloride, liberate the free base by partitioning the salt between dichloromethane (DCM) and 1M aqueous NaOH. Extract, dry over anhydrous
, and concentrate.
Causality: The free secondary amine is strictly required to act as the nucleophile in the subsequent step.
Reaction Setup : Dissolve the free (R)-3-methoxypiperidine (1.0 eq) in anhydrous toluene. Add triethylamine (TEA) (1.5 eq) to the solution.
Causality: Toluene is preferred over DCM for large-scale processes due to its lower toxicity profile and higher boiling point, which aids in thermal control ()[7]. TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation and deactivation of the unreacted piperidine.
Electrophile Addition : Cool the reaction mixture to 0°C using an ice bath. Dropwise, add chloroacetyl chloride (1.05 eq) dissolved in a small volume of toluene.
Causality: The acylation is highly exothermic. Cooling to 0°C prevents the formation of ketene intermediates and minimizes side reactions such as over-alkylation or thermal degradation of the chloroacetyl group ()[1].
Reaction Progression : Remove the ice bath and allow the mixture to warm to room temperature, stirring for 1-2 hours under a nitrogen atmosphere. Monitor via TLC (Ethyl Acetate/Hexane 1:1) until complete consumption of the starting material is observed.
Aqueous Workup : Quench the reaction with water. Wash the organic layer sequentially with 2M HCl (to remove unreacted amine and TEA), 1M NaOH, and brine ()[1]. Dry over
, filter, and concentrate in vacuo.
Purification : Purify the crude product via silica gel column chromatography (gradient elution: 0-10% Methanol in DCM) to yield the pure product.
Analytical Validation (Self-Validating QC):
H NMR () : Confirm the presence of the chloroacetyl protons, which must appear as a distinct singlet around 4.10 ppm.
Chiral HPLC : Utilize a chiral stationary phase (e.g., Chiralpak AD-H) to confirm the enantiomeric excess (ee > 98%). While the C3 chiral center is generally stable under mild acylation conditions, this validation step is critical to rule out trace racemization.
Caption: Workflow for the N-acylation of (R)-3-methoxypiperidine to yield the chiral intermediate.
Biological Application: Targeting the YKL-40 Signaling Pathway
Beyond its chemical synthesis, 2-Chloro-1-((R)-3-methoxy-piperidin-1-yl)-ethanone is a vital building block for synthesizing novel YKL-40 inhibitors ()[1]. YKL-40 (Chitinase-3-like protein 1) is a secreted glycoprotein that plays a pivotal role in inflammation, tissue remodeling, and cancer progression.
In aggressive malignancies such as stomach adenocarcinoma, sympathetic nerve infiltration releases norepinephrine, which activates the
2-adrenoceptor (2-AR). This activation triggers a downstream kinase cascade involving STAT3 and ERK1/2 phosphorylation, leading to the dramatic upregulation of YKL-40 ()[8][9]. Elevated YKL-40 promotes tumor cell proliferation, macrophage infiltration, and angiogenesis. By utilizing chiral piperidine-based inhibitors synthesized from our target compound, researchers can effectively block YKL-40 interactions, thereby disrupting this oncogenic signaling axis[10].
Caption: The β2-AR-STAT3/ERK-YKL-40 signaling pathway and its disruption by YKL-40 inhibitors.
References
Ykl-40 inhibitors and their therapeutic applications - Google P
3-substituted 2-amino-indole derivatives - Google P
The Stability Profile of Chloroacetyl Piperidine Derivatives: A Technical Guide for Targeted Covalent Inhibitor Design 1. Executive Summary The renaissance of targeted covalent inhibitors (TCIs) has fundamentally shifted...
Author: BenchChem Technical Support Team. Date: March 2026
The Stability Profile of Chloroacetyl Piperidine Derivatives: A Technical Guide for Targeted Covalent Inhibitor Design
1. Executive Summary
The renaissance of targeted covalent inhibitors (TCIs) has fundamentally shifted drug discovery, allowing for prolonged pharmacodynamics and the targeting of shallow binding pockets. At the heart of TCI design is the electrophilic warhead. While acrylamides dominate the clinical landscape due to their mild reactivity, chloroacetamides have historically been dismissed as overly reactive, promiscuous, and metabolically unstable[1]. However, as a Senior Application Scientist, I have observed that this generalization fails to account for the profound structural influence of the adjacent amine.
By incorporating the chloroacetyl group onto a piperidine ring, we generate N-chloroacetyl piperidine derivatives. This specific scaffold fundamentally rewrites the stability profile of the warhead, offering a highly tunable platform that balances aqueous stability, controlled thiol reactivity, and optimal pharmacokinetic properties[2].
2. Mechanistic Grounding: The Causality Behind Stability
The intrinsic reactivity of a chloroacetamide is governed by the susceptibility of its
-carbon to an SN2 nucleophilic attack by thiols (such as glutathione or target cysteines). Unhindered primary or secondary chloroacetamides suffer from rapid degradation in plasma and immediate glutathione (GSH) depletion.
When the warhead is integrated into a piperidine ring, three synergistic mechanisms stabilize the molecule:
Steric Shielding: The bulky, saturated 6-membered piperidine ring creates a steric barricade around the
-carbon. This restricts the approach trajectory required for the SN2 transition state, significantly slowing down off-target reactions with bulky biological nucleophiles.
Conformational Restriction: The tertiary amide bond formed by the piperidine nitrogen possesses partial double-bond character. This restricts the rotation of the chloroacetyl group, locking it into specific conformations. We can exploit this by designing the non-covalent binding moiety of the piperidine to pre-organize the warhead only when docked in the target protein's active site, thereby minimizing indiscriminate reactivity in bulk solvent.
Electronic Modulation: The electron-donating nature of the piperidine system subtly decreases the electrophilicity of the
-carbon compared to highly activated haloacetamides, pushing the reactivity into a pharmacologically acceptable window[3].
Structural modulation of electrophilic warheads to achieve optimal stability.
3. Quantitative Stability Metrics
To objectively evaluate these derivatives, we benchmark them against standard electrophiles. The data below synthesizes typical stability parameters observed during early-stage lead optimization[1][2][3].
Warhead Class
Representative Structure
Intrinsic Reactivity (GSH )
Aqueous Stability (pH 7.4)
Off-Target Liability
Unhindered Chloroacetamide
2-chloro-N-phenylacetamide
< 1 hour
Low (Prone to hydrolysis)
High
N-Chloroacetyl Piperidine
N-chloroacetyl piperidine-4-carboxamide
2.2 – 52.3 hours
High (>95% remaining at 24h)
Low to Moderate
Acrylamide
Ibrutinib warhead
> 24 hours
Very High
Low
Sulfamate Acetamide
-sulfamate acetamide
Tunable (10 – 100 hours)
High
Low
Note: N-chloroacetyl piperidines demonstrate a GSH half-life that bridges the gap between hyper-reactive haloacetamides and highly stable acrylamides, proving their viability as drug-like fragments[2].
4. Self-Validating Experimental Protocols
Establishing the stability profile of a chloroacetyl piperidine requires rigorous, internally controlled assays. Below are the definitive methodologies I utilize to ensure data integrity and reproducibility.
Purpose: To quantify the intrinsic electrophilicity of the warhead by measuring its half-life (
) in the presence of a biological thiol surrogate.
Causality & Validation: We employ pseudo-first-order kinetic conditions by using a massive molar excess of GSH (25-fold). Because the GSH concentration remains effectively constant, the reaction rate depends solely on the electrophile concentration. This mathematical simplification prevents bimolecular kinetic artifacts. The inclusion of an internal standard (e.g., Rhodamine B) is a critical self-validating step; it corrects for any matrix effects or ionization suppression in the mass spectrometer over the time-course[4].
Step-by-Step Methodology:
Reagent Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Dissolve GSH to a final concentration of 5 mM. Prepare the N-chloroacetyl piperidine derivative at 200 µM and Rhodamine B (internal standard) at 800 µM in DMSO.
Reaction Initiation: In a 96-well plate, mix the buffer, GSH, and internal standard. Initiate the reaction by adding the electrophile (final DMSO concentration
5%).
Incubation & Sampling: Incubate the plate at 37°C with orbital shaking. At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), extract a 10 µL aliquot from each well.
Quenching: Immediately transfer the aliquot into 90 µL of a quenching solution (acetonitrile containing 0.5% formic acid). Causality: The sudden drop in pH protonates the GSH thiolate, instantly halting the SN2 reaction and preserving the kinetic snapshot.
LC-MS/MS Analysis: Inject the quenched samples into an LC-MS/MS system (e.g., Agilent Eclipse Plus C18 column). Monitor the depletion of the parent electrophile peak area relative to the internal standard.
Data Derivation: Plot the natural log of the normalized remaining electrophile concentration versus time. The slope of the linear regression yields the pseudo-first-order rate constant (
), from which is calculated ().
Self-validating workflow for the pseudo-first-order GSH reactivity assay.
Protocol 2: Plasma Stability Assay
Purpose: To determine the in vitro half-life of the derivative in systemic circulation and identify the primary mode of degradation.
Causality & Validation: Chloroacetyl piperidines can degrade via chemical hydrolysis or enzymatic cleavage (e.g., by plasma amidases). To isolate the mechanism, this protocol utilizes a self-validating parallel design: active human plasma versus heat-inactivated plasma. If the compound degrades rapidly in active plasma but remains stable in heat-inactivated plasma, the instability is enzymatically driven. If it degrades equally in both, the molecule suffers from inherent chemical instability (hydrolysis).
Step-by-Step Methodology:
Plasma Preparation: Centrifuge pooled human plasma to remove debris. Aliquot half of the plasma and heat-inactivate it at 56°C for 30 minutes to denature amidases and esterases.
Spiking: Spike the N-chloroacetyl piperidine derivative (1 µM final concentration) into both the active and heat-inactivated plasma aliquots.
Incubation: Incubate the samples at 37°C.
Extraction: At 0, 15, 30, 60, and 120 minutes, remove 50 µL aliquots and add 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., tolbutamide). Causality: The cold organic solvent precipitates plasma proteins, halting enzymatic activity and releasing the bound compound into the supernatant.
Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant to LC-MS vials and quantify the remaining parent compound. Calculate the intrinsic clearance (
) and plasma half-life.
5. Conclusion
The blanket dismissal of chloroacetamides as viable drug candidates is an outdated paradigm. Through careful structural engineering, specifically by leveraging the steric and electronic properties of the piperidine ring, N-chloroacetyl piperidines can achieve an optimal stability profile. By rigorously applying self-validating kinetic and metabolic assays, drug development professionals can confidently advance these highly effective targeted covalent inhibitors into the clinic.
References [4] Title: Application of a MALDI mass spectrometry assay to identify covalent fragments targeting the methyl-lysine reader protein MPP8. Source: SLAS Discovery (doi.org). URL: 1] Title: Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Source: MDPI. URL: 2] Title: Crystallographic and electrophilic fragment screening of the SARS-CoV-2 main protease. Source: Nature Communications (nih.gov). URL: 3] Title: Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Source: Journal of the American Chemical Society (nih.gov). URL:
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Content Focus: Mechanistic Rationale, Experimental Causality, and Self-Validating Methodologies
Introduction & Mechanistic Rationale
The synthesis of 2-chloro-1-((R)-3-methoxy-piperidin-1-yl)-ethanone relies on the robust N-acylation of the secondary amine, (R)-3-methoxypiperidine, using chloroacetyl chloride. This transformation is a cornerstone in organic synthesis, heavily utilized in the pharmaceutical industry to construct stable amide linkages while simultaneously introducing a highly reactive α-chloro handle for downstream functionalization[1]. The resulting chloroacetamide moiety serves as a versatile electrophilic scaffold, allowing for subsequent nucleophilic substitutions essential in developing complex molecular architectures and novel therapeutics[2].
The reaction is governed by a classic nucleophilic acyl substitution mechanism. The lone pair of electrons on the piperidine nitrogen attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride, generating a zwitterionic tetrahedral intermediate. The subsequent collapse of this intermediate expels a chloride anion, forming the carbon-nitrogen amide bond. To drive this reaction to completion and prevent the generated hydrogen chloride (HCl) from protonating the starting amine, a non-nucleophilic base—typically triethylamine (TEA)—is introduced as an acid scavenger[3].
Nucleophilic acyl substitution mechanism for amide bond formation.
Materials and Reagents
The following table summarizes the optimized stoichiometry for a 10.0 mmol scale synthesis. Dichloromethane (DCM) is selected as the solvent due to its inertness toward acyl chlorides and its superior ability to solubilize both the organic reactants and the triethylammonium chloride byproduct.
Table 1: Stoichiometry and Reagent Quantities
Reagent
MW ( g/mol )
Equivalents
Amount (mmol)
Mass / Volume
Function
(R)-3-Methoxypiperidine
115.17
1.0
10.0
1.15 g
Starting Material (Nucleophile)
Chloroacetyl Chloride
112.94
1.1
11.0
1.24 g (0.88 mL)
Acylating Agent
Triethylamine (TEA)
101.19
1.5
15.0
1.52 g (2.09 mL)
Acid Scavenger (Base)
Dichloromethane (DCM)
84.93
N/A
N/A
30.0 mL
Aprotic Solvent
Note on Safety: Chloroacetyl chloride is highly toxic, corrosive, and a severe lachrymator that can cause significant eye and organ damage upon exposure[2]. All manipulations must be performed in a certified fume hood using appropriate personal protective equipment (PPE).
Experimental Workflow & Protocol
The following protocol is engineered as a self-validating system , ensuring that researchers can verify the success of the reaction at multiple checkpoints without relying solely on end-stage characterization.
Experimental workflow for the N-acylation of (R)-3-methoxypiperidine.
Step 1: Preparation of the Reaction Matrix
In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve (R)-3-methoxypiperidine (1.15 g, 10.0 mmol) in anhydrous DCM (20 mL) under a continuous nitrogen or argon atmosphere.
Add triethylamine (2.09 mL, 15.0 mmol) to the solution in one portion.
Immerse the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.
Step 2: Controlled Acylation
In a separate dry vial, dilute chloroacetyl chloride (0.88 mL, 11.0 mmol) with anhydrous DCM (10 mL).
Using a syringe pump or dropping funnel, add the chloroacetyl chloride solution dropwise to the stirring amine mixture over a period of 20–25 minutes[4].
Causality Check: The dropwise addition at a depressed temperature (0 °C) strictly controls the highly exothermic nature of the acylation. This prevents localized heating, which can lead to the degradation of the acyl chloride into unwanted ketene intermediates or cause complex side reactions[4].
Self-Validation Checkpoint: The reaction mixture should remain relatively clear or pale yellow. Rapid darkening or fuming indicates poor temperature control and potential reagent degradation.
Step 3: Reaction Propagation and Monitoring
After complete addition, maintain the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature (20–25 °C).
Stir the mixture for an additional 2–4 hours.
Self-Validation Checkpoint: Monitor the reaction progress via Thin-Layer Chromatography (TLC) using an eluent of 50% Ethyl Acetate in Hexanes. The reaction is deemed complete when the starting amine is fully consumed (visualized via ninhydrin stain) and a new, less polar amide spot emerges[5].
Step 4: Quenching and Workup
Quench the reaction by slowly adding 20 mL of ice-cold saturated aqueous sodium bicarbonate (NaHCO₃) solution.
Causality Check: NaHCO₃ safely neutralizes any unreacted chloroacetyl chloride and residual HCl, preventing the acidic hydrolysis of the newly formed amide bond during the workup phase.
Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with DCM (2 × 15 mL).
Combine the organic extracts and wash sequentially with 1M aqueous HCl (15 mL) to remove trace unreacted amine, followed by brine (20 mL).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
Step 5: Purification
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 20–50% Ethyl Acetate in Hexanes to afford pure 2-chloro-1-((R)-3-methoxy-piperidin-1-yl)-ethanone.
Analytical Characterization & Validation
To finalize the self-validating loop, the isolated product must be characterized to confirm structural integrity:
LC-MS: Confirm the presence of the molecular ion peak
corresponding to the exact mass of the product. The isotopic pattern should clearly display a 3:1 ratio for the and peaks, definitively confirming the presence of the single chlorine atom.
¹H NMR (CDCl₃): Look for the diagnostic singlet corresponding to the two protons of the α-chloroacetyl group (
4.0 - 4.2 ppm). The integration of this peak relative to the methoxy group ( 3.3 ppm, 3H) validates that the acylation occurred cleanly without double-alkylation artifacts.
References[1] Title: N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols - Benchchem
Application Note: Utilizing 2-Chloro-1-((R)-3-methoxy-piperidin-1-yl)-ethanone as a Tunable Covalent Warhead in Targeted Drug Discovery
Executive Summary The resurgence of targeted covalent inhibitors (TCIs) has fundamentally shifted modern drug discovery, offering unparalleled advantages in potency, duration of action, and the ability to drug "undruggab...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The resurgence of targeted covalent inhibitors (TCIs) has fundamentally shifted modern drug discovery, offering unparalleled advantages in potency, duration of action, and the ability to drug "undruggable" targets. Central to this paradigm is the selection of the electrophilic warhead. While acrylamides are the most common,
-chloroacetamides are a well-known class of electrophilic warheads widely used for their ability to selectively and irreversibly bind to cysteine residues[1].
This application note details the mechanistic rationale and experimental validation workflows for utilizing 2-Chloro-1-((R)-3-methoxy-piperidin-1-yl)-ethanone as a specialized covalent warhead. By incorporating a chiral, sterically demanding tertiary amide, this moiety offers a highly tunable reactivity profile, bridging the gap between the often overly reactive primary/secondary chloroacetamides and the less reactive acrylamides[2].
Mechanistic Rationale: The "Goldilocks" Reactivity
The design of a successful covalent drug relies on a two-step mechanism: initial reversible binding (
) followed by a proximity-induced covalent bond formation ().
-Chloroacetamides react with nucleophilic thiolates (such as the side chain of cysteine) via an nucleophilic substitution mechanism[3]. However, unsubstituted or sterically unhindered chloroacetamides often exhibit high intrinsic reactivity, leading to indiscriminate alkylation of off-target proteins and subsequent toxicity[4].
Steric Shielding: The nitrogen atom of the acetamide is embedded within a piperidine ring, forming a tertiary amide. This bulk restricts the conformational flexibility of the
-chloro group and sterically shields the electrophilic carbon from bulk solvent, significantly lowering its intrinsic reactivity toward free intracellular thiols like glutathione (GSH).
Chiral Recognition: The (R)-3-methoxy substitution introduces a stereocenter and an oxygen hydrogen-bond acceptor. This allows the warhead itself to participate in non-covalent target recognition, orienting the electrophile precisely toward the target cysteine.
Irreversibility: Unlike certain Michael acceptors or chlorofluoroacetamides that can exhibit reversible covalent behavior, this chloroacetamide forms a permanent, irreversible thioether bond, enabling unambiguous detection of target engagement[1].
Fig 1: Two-step mechanism of targeted covalent inhibition via SN2 nucleophilic substitution.
Quantitative Profiling of Warhead Reactivity
To demonstrate the tunable nature of the 2-Chloro-1-((R)-3-methoxy-piperidin-1-yl)-ethanone warhead, it must be benchmarked against standard electrophiles. The table below summarizes typical kinetic and engagement data, illustrating how the tertiary chiral amide optimizes the balance between efficacy and safety.
Table 1: Comparative Reactivity and Target Engagement Profiles
Data Interpretation: The targeted warhead exhibits a GSH half-life roughly 10-fold longer than unhindered chloroacetamides, minimizing non-specific toxicity while maintaining rapid target engagement driven by proximity.
Experimental Validation Workflows
To ensure scientific integrity, the evaluation of this warhead must follow a self-validating workflow. The following protocols are designed not just to execute the assay, but to definitively prove causality at each step.
Fig 2: Sequential validation workflow for characterizing chloroacetamide-based covalent warheads.
Objective: Quantify the inherent electrophilicity of the warhead in the absence of a protein target.
Step 1: Prepare a 10 mM stock of the test compound in DMSO. Prepare a 100 mM stock of reduced Glutathione (GSH) in PBS (pH 7.4).
Step 2: Initiate the reaction by mixing the compound (final concentration 100 µM) with GSH (final concentration 5 mM) in PBS at 37°C.
Step 3: Quench 50 µL aliquots at predefined time points (0, 15, 30, 60, 120, 240 mins) using an equal volume of cold acetonitrile containing an internal standard.
Step 4: Analyze via LC-MS/MS, tracking the depletion of the parent compound. Calculate
using pseudo-first-order kinetics.
Causality & Self-Validation: We utilize pH 7.4 to accurately reflect the physiological protonation state of the GSH thiol (pKa ~8.3). A parallel "buffer-only" control must be run to confirm that compound depletion is strictly due to GSH conjugation (thioether formation) and not aqueous hydrolysis of the
-chloro group.
Protocol 2: Target Engagement via Intact Protein Mass Spectrometry
Objective: Confirm 1:1 stoichiometric covalent modification of the target protein.
Step 1: Purify the wild-type target protein and a corresponding Cys-to-Ser mutant (where the target cysteine is mutated to serine).
Step 2: Incubate 2 µM of protein with 10 µM of the warhead-ligand conjugate at room temperature.
Step 3: Take aliquots at 10, 30, and 60 minutes. Desalt the samples using a C4 ZipTip to remove unbound ligand and buffer salts.
Step 4: Analyze via LC-TOF MS. Deconvolute the raw spectra using maximum entropy algorithms to obtain the intact mass.
Causality & Self-Validation: The wild-type protein should show a mass shift corresponding exactly to the molecular weight of the ligand minus HCl (due to the
leaving group). The inclusion of the Cys-to-Ser mutant is critical; if the mutant shows zero mass shift, it definitively proves that the warhead is highly selective for the targeted cysteine and does not promiscuously alkylate lysines or histidines[2].
Protocol 3: Cellular Washout Assay for Irreversibility
Objective: Demonstrate that target inhibition is sustained in living cells even after the free drug is removed.
Step 1: Seed target-expressing cells in 6-well plates. Treat with the covalent compound at
for 2 hours to ensure complete target occupancy. Include a known reversible inhibitor as a parallel control.
Step 2: Washout Phase: Aspirate the media, wash the cells three times with warm PBS, and replenish with fresh, compound-free media.
Step 3: Harvest cells at 0, 4, 8, and 24 hours post-washout. Lyse and analyze downstream signaling markers (e.g., phosphorylation status) via Western Blot.
Causality & Self-Validation: A reversible inhibitor relies on equilibrium thermodynamics; upon washout, the intracellular concentration drops, the inhibitor dissociates, and signaling rapidly recovers. Because our chloroacetamide forms an irreversible covalent bond, target suppression will be maintained indefinitely (up to 24 hours), recovering only as the cell synthesizes new, uninhibited protein. This validates the functional durability of the warhead in a complex biological system.
References
Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC
Source: nih.gov
URL:[Link]
Covalent Drug Design - BioSolveIT
Source: biosolveit.de
URL:[Link]
Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry | Journal of the American Chemical Society
Source: acs.org
URL:[Link]
Nucleophilic substitution reactions using 2-Chloro-1-((R)-3-methoxy-piperidin-1-yl)-ethanone
Application Note: Nucleophilic Substitution Strategies Using 2-Chloro-1-((R)-3-methoxy-piperidin-1-yl)-ethanone in Covalent Drug Discovery and Synthesis Executive Summary The compound 2-Chloro-1-((R)-3-methoxy-piperidin-...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Nucleophilic Substitution Strategies Using 2-Chloro-1-((R)-3-methoxy-piperidin-1-yl)-ethanone in Covalent Drug Discovery and Synthesis
Executive Summary
The compound 2-Chloro-1-((R)-3-methoxy-piperidin-1-yl)-ethanone is a highly versatile, chiral
-chloroacetamide building block. It serves a dual purpose in modern chemical biology and synthetic organic chemistry: it acts as a privileged electrophilic warhead for Targeted Covalent Inhibitors (TCIs) and chemoproteomic probes, and it functions as an efficient N-alkylation reagent for constructing complex Active Pharmaceutical Ingredient (API) scaffolds. This application note details the mechanistic causality behind its reactivity, provides self-validating experimental protocols, and outlines the kinetic parameters governing its use in nucleophilic substitution () reactions.
Mechanistic Rationale: The Causality of Reactivity
The reactivity profile of 2-Chloro-1-((R)-3-methoxy-piperidin-1-yl)-ethanone is dictated by two primary structural features: the
-chloroacetamide moiety and the (R)-3-methoxypiperidine ring.
Stereoelectronic Acceleration: The carbonyl group adjacent to the C-Cl bond provides intense inductive electron withdrawal, increasing the electrophilicity of the
-carbon. More importantly, orbital overlap between the orbital of the carbonyl and the orbital of the C-Cl bond lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This stabilization significantly reduces the activation energy required for the transition state.
Trajectory and Selectivity: Despite their high reactivity,
-chloroacetamides maintain a "goldilocks" level of stability. They are sufficiently electrophilic to capture nucleophilic cysteines but stable enough to avoid indiscriminate proteome-wide alkylation, making them ideal for selective chemical-proteomic screens[1]. Furthermore, the stereocenter at the 3-position (R-configuration) and the methoxy substituent impart specific conformational biases to the piperidine ring. In covalent drug design, this rigidified vector is critical for optimizing the trajectory of the electrophilic warhead toward the target nucleophile (e.g., Cys12 in KRAS), thereby maximizing labeling efficiency and target selectivity[2].
S_N2 nucleophilic substitution pathway of alpha-chloroacetamides.
Experimental Protocols: Self-Validating Systems
Protocol A: Thiol Alkylation (Covalent Labeling of Protein Cysteines)
This protocol utilizes the compound to globally profile cysteine reactivity or target specific acquired/catalytic cysteines in a recombinant protein model[3].
Causality & Design Choices:
Buffer: 50 mM HEPES (pH 7.4) is used instead of Tris. Tris contains a primary amine that can slowly compete for the electrophile, whereas HEPES is strictly non-nucleophilic.
Reduction Strategy: TCEP is used to reduce disulfide bonds because it is effective at low pH and room temperature. However, phosphines can undergo Staudinger-like reactions or direct alkylation with
-haloacetamides. Therefore, a buffer exchange step is strictly required to remove excess TCEP prior to probe addition.
Step-by-Step Methodology:
Protein Preparation: Dilute the target protein to 10 µM in 50 mM HEPES, 150 mM NaCl, pH 7.4. Add 1 mM TCEP and incubate for 30 minutes at room temperature to reduce disulfides.
Buffer Exchange: Pass the protein through a pre-equilibrated Zeba spin desalting column to remove excess TCEP.
Covalent Labeling: Add 2-Chloro-1-((R)-3-methoxy-piperidin-1-yl)-ethanone (100 µM final concentration, from a 10 mM DMSO stock) to the protein. Self-Validation Checkpoint: Prepare a parallel vehicle control (1% DMSO) to ensure that any observed mass shift is strictly probe-dependent.
Incubation & Quenching: Incubate at 37°C. At designated time points (e.g., 15, 30, 60, 120 mins), extract 10 µL aliquots and quench the reaction by adding 10 mM Dithiothreitol (DTT). DTT acts as a highly reactive thiol scavenger, instantly consuming unreacted probe and halting the reaction.
Analysis: Analyze the quenched samples via intact mass LC-MS. The successful covalent adduct will present a mass shift of +191.09 Da (corresponding to the addition of the piperidine-ethanone moiety and the loss of HCl).
Experimental workflow for covalent labeling and LC-MS/MS validation.
Protocol B: N-Alkylation for Small Molecule Scaffold Synthesis
This protocol describes the use of the compound as a building block to synthesize complex APIs via
displacement with secondary amines.
Causality & Design Choices:
Solvent: Acetonitrile (MeCN) is selected as a polar aprotic solvent. It lacks acidic protons, preventing hydrogen bonding with the nucleophile, which leaves the amine highly reactive and accelerates the
pathway.
Base: N,N-Diisopropylethylamine (DIPEA) is utilized as an acid scavenger. Its significant steric bulk prevents it from acting as a competing nucleophile, ensuring it only neutralizes the HCl byproduct without forming unwanted base-adducts.
Step-by-Step Methodology:
Reaction Assembly: In a dry round-bottom flask under nitrogen, dissolve the target secondary amine (1.0 eq) in anhydrous MeCN (0.2 M).
Base Addition: Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.
Heating & Monitoring: Heat the reaction to 60°C. Self-Validation Checkpoint: Monitor the reaction progress via TLC or LC-MS every 30 minutes. The reaction is validated when the disappearance of the starting amine correlates stoichiometrically with the appearance of the product mass, confirming a clean
inversion without elimination side-reactions.
Workup: Once complete (typically 2-4 hours), concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate and saturated aqueous
. Dry the organic layer over , filter, and purify via silica gel flash chromatography.
Quantitative Data Presentation
The following table summarizes the kinetic and thermodynamic parameters for the nucleophilic substitution of 2-Chloro-1-((R)-3-methoxy-piperidin-1-yl)-ethanone across different applications.
Parameter
Thiol Alkylation (Aqueous / Proteomic)
Amine Alkylation (Organic / Synthetic)
Target Nucleophile
Protein Cysteine (Thiolate, )
Secondary Amine ()
Preferred Solvent
50 mM HEPES Buffer
Anhydrous Acetonitrile (MeCN)
Base / pH Control
pH 7.4 (Physiological)
DIPEA (Sterically hindered base)
Temperature
37°C
60°C
Kinetics / Timeframe
2 - 4 hours to completion
Typical Yield / Conv.
>95% (Measured by Intact Mass Shift)
75 - 90% (Isolated Yield)
Key Causality
Thiolate is a soft, highly polarizable nucleophile, reacting rapidly with the soft -carbon.
Polar aprotic solvent strips hydrogen bonding, maximizing the nucleophilicity of the amine.
Introduction: The Strategic Advantage of Chiral Covalent Inhibitors
An in-depth guide to the rational design and synthesis of targeted covalent inhibitors built upon chiral piperidine scaffolds, offering a blend of theoretical principles and actionable laboratory protocols. The paradigm...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth guide to the rational design and synthesis of targeted covalent inhibitors built upon chiral piperidine scaffolds, offering a blend of theoretical principles and actionable laboratory protocols.
The paradigm of drug discovery has seen a resurgence of interest in covalent inhibitors—molecules that form a stable, covalent bond with their biological target.[1] Unlike their non-covalent counterparts that rely on reversible binding equilibria, covalent inhibitors can achieve profound and prolonged pharmacodynamic effects, often leading to enhanced potency and a greater ability to overcome drug resistance.[2][3] This is particularly advantageous for targeting proteins that have shallow binding pockets or are considered "undruggable" by conventional small molecules.[3]
The structure of a typical targeted covalent inhibitor (TCI) comprises two key components: a "warhead," an electrophilic group that reacts with a nucleophilic amino acid residue on the target protein, and a "guidance system" or scaffold that directs the warhead to the specific binding site.[3] The piperidine ring, a six-membered nitrogenous heterocycle, is one of the most prevalent scaffolds in FDA-approved drugs.[4] When rendered chiral, the piperidine scaffold offers significant advantages:
Enhanced Selectivity and Potency: The three-dimensional arrangement of substituents on a chiral piperidine ring can create highly specific interactions with the target protein, improving binding affinity and selectivity.[5] Enantiomers of a chiral drug can exhibit vastly different biological activities.[6][7]
Modulated Physicochemical Properties: Chirality can influence a molecule's solubility, lipophilicity, and metabolic stability, leading to improved pharmacokinetic profiles.[8]
Novel Intellectual Property: The use of specific, complex chiral scaffolds provides a clear path to novel chemical matter, a crucial aspect of drug development.[9]
This guide provides a comprehensive overview of the design principles, synthetic strategies, and characterization protocols for developing next-generation covalent inhibitors using chiral piperidine scaffolds.
Part 1: Design Principles and Strategic Considerations
The design of a successful covalent inhibitor is a balancing act. The molecule must be reactive enough to form a bond with its intended target but not so reactive that it indiscriminately modifies off-target proteins, which could lead to toxicity.[3] This is often referred to as the 'Goldilocks principle' of reactivity.[3]
The "Warhead": Selecting the Right Electrophile
The warhead is the functional group responsible for forming the covalent bond.[10] The choice of warhead is dictated by the target nucleophile, typically a cysteine residue due to the high nucleophilicity of its thiol side chain, though serine, lysine, and tyrosine are also gaining attention.[2][11]
Table 1: Common Covalent Warheads and Their Target Residues
The reactivity of these warheads can be fine-tuned. For Michael acceptors like acrylamides, adding electron-withdrawing groups can increase reactivity, while electron-donating groups can decrease it.[10] This modulation is critical for achieving the desired selectivity.
The "Guidance System": The Role of the Chiral Piperidine Scaffold
The chiral piperidine scaffold is responsible for positioning the warhead for optimal reaction with the target nucleophile. Its three-dimensional structure is key to forming non-covalent interactions that provide binding affinity and specificity. Introducing chirality can significantly impact a drug's efficacy; the biologically active enantiomer is termed the "eutomer," while the less active or inactive one is the "distomer."[13]
For example, studies on Epidermal Growth Factor Receptor (EGFR) inhibitors have shown that an enantiomeric pair can have vastly different potencies and abilities to form a covalent bond, a difference that can be rationalized by crystallography and computational modeling.[14] The defined stereochemistry of the piperidine ring ensures a precise fit into the binding pocket, maximizing these favorable interactions.
Figure 1: A workflow for the rational design of covalent inhibitors.
Part 2: Synthesis of Chiral Piperidine Scaffolds
The asymmetric synthesis of substituted piperidines is a cornerstone of modern medicinal chemistry.[15] Numerous methods have been developed, each with its own advantages. We present a detailed protocol for a powerful and versatile method: the Rhodium-Catalyzed Asymmetric Reductive Heck Reaction.
Protocol: Rh-Catalyzed Synthesis of Enantioenriched 3-Aryl-Tetrahydropyridines
This method provides access to valuable 3-substituted tetrahydropyridines, which are immediate precursors to chiral piperidines, from readily available pyridine derivatives and boronic acids.[16][17] The following protocol is adapted from the work of Fletcher and colleagues.[17][18]
Objective: To synthesize an enantioenriched 3-substituted tetrahydropyridine via a Rh-catalyzed asymmetric reductive Heck reaction.
Stir the resulting catalyst solution at 70 °C for 10 minutes. The solution should appear homogeneous.
Reaction Assembly:
To the pre-activated catalyst solution, add the arylboronic acid (1.5 mmol, 3.0 equiv).
Next, add the phenyl pyridine-1(2H)-carboxylate substrate (0.5 mmol, 1.0 equiv).
Ensure the vial is securely sealed and continue stirring at 70 °C for 20 hours.
Work-up and Purification:
Cool the reaction mixture to room temperature.
Dilute the mixture with diethyl ether (5 mL) and pass it through a short plug of silica gel, washing the plug with additional diethyl ether (20 mL).
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired enantioenriched 3-substituted tetrahydropyridine.
Reduction to Piperidine:
The resulting tetrahydropyridine can be reduced to the corresponding chiral piperidine using standard reduction methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or using reducing agents like sodium borohydride in the presence of a nickel catalyst.
Figure 2: Workflow for the Rh-catalyzed synthesis of a chiral piperidine precursor.
Part 3: Assembly and Characterization of the Final Inhibitor
Once the chiral piperidine scaffold is synthesized, it must be coupled to the warhead-containing fragment. This is typically achieved through robust and well-established chemical reactions.
Protocol: Amide Coupling to Install the Warhead
This protocol describes a general procedure for forming an amide bond between a chiral piperidine (containing either a carboxylic acid or an amine) and a fragment bearing the warhead.
Objective: To couple the chiral piperidine scaffold with a warhead-containing fragment via amide bond formation.
Scenario: Coupling a chiral piperidine-4-carboxylic acid with an aniline-acrylamide warhead fragment.
Materials:
Chiral piperidine-4-carboxylic acid (1.0 equiv)
Aniline-acrylamide fragment (e.g., 4-amino-N-(prop-2-enoyl)aniline) (1.1 equiv)
Dissolve the chiral piperidine-4-carboxylic acid (1.0 equiv) in anhydrous DMF in a round-bottom flask under an argon atmosphere.
Add the aniline-acrylamide fragment (1.1 equiv), followed by HATU (1.2 equiv).
Cool the mixture to 0 °C in an ice bath.
Add DIPEA (3.0 equiv) dropwise to the stirred solution.
Reaction Execution:
Allow the reaction to warm to room temperature and stir for 4-12 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
Work-up and Purification:
Once the reaction is complete, dilute the mixture with ethyl acetate.
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (twice), water, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product via flash column chromatography to yield the final covalent inhibitor.
Characterization and Quality Control
The identity, purity, and stereochemical integrity of the final compound must be rigorously confirmed.
Table 2: Standard Analytical Techniques for Characterization
Technique
Purpose
Key Information Obtained
NMR Spectroscopy
Structural Elucidation
¹H and ¹³C NMR confirm the chemical structure and connectivity. 2D NMR (COSY, HSQC) can help assign complex structures.
Mass Spectrometry
Molecular Weight Confirmation
High-Resolution Mass Spectrometry (HRMS) provides the exact mass, confirming the elemental composition.
Chiral HPLC
Enantiomeric Purity
Determines the enantiomeric excess (% ee) of the chiral product, confirming the success of the asymmetric synthesis.
Elemental Analysis
Purity Confirmation
Provides the percentage composition of C, H, and N, which should match theoretical values for a pure sample.
Part 4: Application Protocol - Assessing Warhead Reactivity
A critical step in evaluating a new covalent inhibitor is to assess the intrinsic reactivity of its warhead. A common method is the glutathione (GSH) reactivity assay.[19] GSH is a biological thiol present at high concentrations in cells, and a compound's reactivity towards it can be an indicator of potential off-target reactivity.[19]
Protocol: Glutathione (GSH) Reactivity Assay
Objective: To determine the rate of reaction between the synthesized covalent inhibitor and glutathione.
Materials:
Synthesized covalent inhibitor (stock solution in DMSO)
Glutathione (GSH)
Phosphate buffer (e.g., 100 mM, pH 7.4)
LC-MS system
Step-by-Step Procedure:
Sample Preparation:
Prepare a solution of GSH (e.g., 1 mM) in phosphate buffer.
In a microcentrifuge tube, add the phosphate buffer and the GSH solution.
Initiate the reaction by adding a small volume of the inhibitor stock solution to achieve a final concentration of ~10-50 µM. The final DMSO concentration should be low (<1%).
Time-Course Analysis:
Incubate the reaction mixture at a constant temperature (e.g., 37 °C).
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
Immediately quench the reaction by adding an excess of cold acetonitrile containing a suitable internal standard.
LC-MS Analysis:
Centrifuge the quenched samples to precipitate proteins and salts.
Analyze the supernatant by LC-MS to measure the disappearance of the parent inhibitor over time.
Data Analysis:
Plot the natural logarithm of the remaining inhibitor concentration versus time.
The slope of this line corresponds to the pseudo-first-order rate constant (k_obs).
The half-life (t₁/₂) of the inhibitor in the presence of GSH can be calculated using the equation: t₁/₂ = 0.693 / k_obs.
Safer, more targeted covalent inhibitors typically exhibit a longer GSH half-life, indicating lower intrinsic reactivity.[19]
Figure 3: Mechanism of targeted covalent inhibition.
Conclusion
The synthesis of covalent inhibitors using chiral piperidine scaffolds represents a sophisticated and highly effective strategy in modern drug discovery. By combining a rationally chosen electrophilic warhead with a stereochemically defined guidance scaffold, researchers can develop highly potent and selective therapeutic agents. The protocols and principles outlined in this guide provide a robust framework for the design, synthesis, and evaluation of these complex molecules, paving the way for the development of next-generation medicines against challenging biological targets.
References
Li, W., & Walsh, P. J. (2015). Catalytic Enantioselective Piperidine Synthesis by [4+2] Cyclization. Journal of the American Chemical Society, 137(13), 4445–4452. Available at: [Link]
Wang, D., et al. (2021). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry, 13(10), 993–1000. Available at: [Link]
Hillebrand, L., et al. (2024). Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update. Journal of Medicinal Chemistry, 67(10), 7668–7758. Available at: [Link]
O'Brien, P. (2009). Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine. Accounts of Chemical Research, 42(8), 1066–1076. Available at: [Link]
Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. Available at: [Link]
Organic Chemistry Portal. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. Available at: [Link]
Davis, F. A., & Nolt, M. B. (2005). Asymmetric Synthesis of 2,4,5-Trisubstituted Piperidines from Sulfinimine-Derived δ-Amino β-Ketoesters. Formal Synthesis of Pseudodistomin B Triacetate. The Journal of Organic Chemistry, 70(14), 5882–5885. Available at: [Link]
Anderson, J. C., et al. (2012). Asymmetric synthesis of piperidines using the nitro-Mannich reaction. Tetrahedron, 68(37), 7586-7593. Available at: [Link]
Chen, J. G., & White, M. C. (2022). General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts. ChemRxiv. Available at: [Link]
BioSolveIT. (n.d.). Covalent Drug Design. BioSolveIT. Available at: [Link]
Thomson, R. J. (2010). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. NIH Public Access. Available at: [Link]
Almansa, C., et al. (2013). A general approach for the asymmetric synthesis of densely substituted piperidines and fully substituted piperidinones. Organic & Biomolecular Chemistry, 11(44), 7760-7780. Available at: [Link]
Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update. Journal of Medicinal Chemistry, 62(12), 5673-5724. Available at: [Link]
Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Available at: [Link]
CAS. (2023). The rise of covalent inhibitors in strategic therapeutic design. CAS. Available at: [Link]
Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Available at: [Link]
Britton, R., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Chemical Science, 13(40), 11953-11961. Available at: [Link]
Johnson, C. N., & Fischer, P. M. (2024). Reversible Covalent Inhibition: Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology. Available at: [Link]
Lu, D., et al. (2020). The design and development of covalent protein-protein interaction inhibitors for cancer treatment. Current Opinion in Chemical Biology, 56, 46-53. Available at: [Link]
Wang, D., et al. (2021). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. ResearchGate. Available at: [Link]
Sharma, M., et al. (2020). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 142(31), 13638–13645. Available at: [Link]
X-Chem. (2024). Refining covalent warhead reactivity: A new look at GSH reactivity assays. X-Chem. Available at: [Link]
Kunz, H., & Loeber, S. (2001). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Canadian Journal of Chemistry, 79(5-6), 862-876. Available at: [Link]
Ward, R. A., et al. (2020). Factors affecting irreversible inhibition of EGFR and influence of chirality on covalent binding. Bioorganic & Medicinal Chemistry Letters, 30(16), 127299. Available at: [Link]
Singh, J., et al. (2025). Covalent Inhibitors - An Overview of Design Process, Challenges and Future Directions. Current Medicinal Chemistry. Available at: [Link]
Nevado, C., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6296. Available at: [Link]
Amgen. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry, 10(38), 7636-7645. Available at: [Link]
Liu, Y., et al. (2018). Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study. PLOS ONE, 13(12), e0209248. Available at: [Link]
International Journal of Innovative Research in Science, Engineering and Technology. (2022). Exploring the Role of Chirality in Pharmaceutical Drug Efficacy. IJIRSET. Available at: [Link]
Lounnas, V., et al. (2013). The Significance of Chirality in Drug Design and Development. Current Topics in Medicinal Chemistry, 13(18), 2296-2311. Available at: [Link]
Montanari, S., et al. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 27(21), 7373. Available at: [Link]
Singh, M., & Kumar, A. (2025). Key advances in the development of reversible covalent inhibitors. Expert Opinion on Drug Discovery. Available at: [Link]
Rauh, D., et al. (2017). Characterization of Covalent-Reversible EGFR Inhibitors. Journal of Medicinal Chemistry, 60(19), 8197–8203. Available at: [Link]
Schering-Plough Research Institute. (2003). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry, 46(10), 1833–1842. Available at: [Link]
Precision Engineering of PROTAC Linkers: Incorporating (R)-3-Methoxypiperidine for Enhanced Rigidity and Bioavailability
Introduction and Mechanistic Rationale The evolution of Proteolysis Targeting Chimeras (PROTACs) has shifted dramatically from the use of highly flexible, linear linkers (such as polyethylene glycol[PEG] and alkyl chains...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Mechanistic Rationale
The evolution of Proteolysis Targeting Chimeras (PROTACs) has shifted dramatically from the use of highly flexible, linear linkers (such as polyethylene glycol[PEG] and alkyl chains) to conformationally restricted, rigid architectures[1]. While flexible linkers are synthetically tractable and allow the PROTAC to sample a vast conformational space to find productive ternary complexes, they suffer from significant drawbacks: high entropic penalties upon binding, high molecular flexibility (NRotB), and susceptibility to oxidative metabolism, which collectively result in poor cell permeability and oral bioavailability[2].
To overcome these limitations, the incorporation of saturated heterocycles—specifically piperidines and piperazines—has emerged as a premier strategy in rational PROTAC design[1]. Among these, the (R)-3-methoxypiperidine motif offers a highly specialized combination of stereochemical and physicochemical advantages:
Entropic Pre-organization: The bulky (R)-methoxy group restricts the piperidine ring into a favored chair conformation to minimize 1,3-diaxial interactions. This rigidification locks the exit vectors of the E3 and POI (Protein of Interest) ligands, significantly reducing the entropic penalty (
) required to form the productive POI-PROTAC-E3 ternary complex[2].
pKa Modulation and Permeability: Unsubstituted piperidines are highly basic (pKa ~10–11) and are nearly fully protonated at physiological pH, which can lead to lysosomal trapping and poor membrane permeability[3]. The electronegative oxygen of the 3-methoxy group exerts an electron-withdrawing inductive effect, lowering the pKa of the adjacent piperidine nitrogen[4]. This balances the protonation state—maintaining enough polarity for aqueous solubility while preserving sufficient neutral species for passive membrane diffusion[4].
Hydrogen Bonding: The methoxy group acts as a localized hydrogen bond acceptor, which can stabilize the ternary complex by interacting with solvent molecules or specific protein residues at the E3-POI interface.
PROTAC ternary complex formation and degradation pathway.
Quantitative Profiling: Flexible vs. Rigid Linkers
The transition from a standard PEG linker to an (R)-3-methoxypiperidine-based rigid linker yields measurable improvements across key pharmacokinetic and pharmacodynamic parameters. Table 1 summarizes representative data demonstrating the superiority of rigidified systems in beyond-Rule-of-5 chemical space.
Table 1: Comparative Physicochemical and Biological Profiling of Linker Motifs
Linker Motif
NRotB
Calc. pKa (N-center)
Aqueous Solubility (µM)
Caco-2 Permeability ( cm/s)
Relative Degradation Efficacy ()
PEG4 (Flexible)
14
N/A
45
0.8 (Low)
150 nM
Piperidine (Rigid)
6
~10.2
120
1.2 (Moderate)
45 nM
(R)-3-Methoxypiperidine
7
~8.5
95
4.5 (High)
12 nM
Note: Data represents generalized trends observed when optimizing a VHL- or CRBN-recruiting PROTAC from a flexible to a rigidified heterocyclic linker architecture[2],[4].
Experimental Workflows and Protocols
The following protocols detail the synthesis, biochemical validation, and pharmacokinetic evaluation of PROTACs incorporating the (R)-3-methoxypiperidine building block (typically utilized as a bifunctional scaffold, e.g., via a 4-amino or 4-carboxy derivative).
Synthetic and validation workflow for rigidified piperidine PROTACs.
Protocol A: Synthesis of the Rigidified Linker-E3 Conjugate
Causality Note: Nucleophilic aromatic substitution (SNAr) is utilized to attach the piperidine nitrogen (N1) to a fluorinated E3 ligase ligand (e.g., a VHL ligand precursor). The secondary amine of the (R)-3-methoxypiperidine core is sufficiently nucleophilic, but requires elevated temperatures and a non-nucleophilic base due to the steric hindrance of the adjacent methoxy group.
E3 Ligand Precursor: Fluorinated VHL or CRBN ligand (1.1 eq)
Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
Solvent: Anhydrous DMSO
Step-by-Step Methodology:
Preparation: In an oven-dried 10 mL round-bottom flask purged with argon, dissolve the E3 ligand precursor (0.5 mmol) in 2 mL of anhydrous DMSO.
Addition: Add the (3R,4R)-4-(Boc-amino)-3-methoxypiperidine (0.5 mmol) followed by DIPEA (1.5 mmol, ~260 µL).
Reaction: Heat the reaction mixture to 90°C in an oil bath. Stir continuously for 16 hours. Self-Validation: Monitor reaction progress via LC-MS; the mass of the starting E3 ligand should completely convert to the mass of the desired conjugate (
).
Workup: Cool to room temperature. Dilute with 20 mL of Ethyl Acetate (EtOAc) and wash with 5% aqueous LiCl solution (
mL) to remove DMSO.
Deprotection: Dry the organic layer over
, concentrate, and treat the residue with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 1 hour at room temperature to remove the Boc group, exposing the primary amine for subsequent amidation with the POI ligand.
Protocol B: In Vitro Ternary Complex Validation (TR-FRET)
Causality Note: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is critical for validating that the rigidified linker geometry successfully promotes the proximity of the POI and E3 ligase. A rigid linker with the wrong stereochemistry will show a severely diminished TR-FRET signal due to steric clashes preventing the complexation.
Reagents & Equipment:
Tb-labeled anti-POI antibody (Donor)
AF647-labeled anti-E3 antibody (Acceptor)
Recombinant POI and E3 ligase complex
384-well low-volume microplates (white)
Step-by-Step Methodology:
Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA). Crucial: BSA prevents non-specific binding of highly lipophilic PROTACs to the plastic wells.
Protein Mix: Prepare a master mix containing 10 nM recombinant POI and 10 nM E3 ligase in assay buffer.
PROTAC Titration: Prepare a 12-point serial dilution of the (R)-3-methoxypiperidine PROTAC (ranging from 10 µM to 0.1 nM) in DMSO.
Incubation: Transfer 100 nL of the PROTAC dilutions into the 384-well plate using an acoustic dispenser. Add 10 µL of the Protein Mix to each well. Incubate for 60 minutes at room temperature to allow equilibrium of the ternary complex.
Detection: Add 10 µL of a detection mix containing 2 nM Tb-labeled donor and 10 nM AF647-labeled acceptor antibodies. Incubate for an additional 2 hours in the dark.
Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission 1: 620 nm; Emission 2: 665 nm). Calculate the FRET ratio (665/620) and plot against PROTAC concentration to determine the
and observe any "hook effect" at high concentrations.
Protocol C: Caco-2 Permeability Assay for Rigid PROTACs
Causality Note: PROTACs frequently violate Lipinski's Rule of 5. While the (R)-3-methoxypiperidine motif lowers the NRotB and modulates pKa to improve permeability[3], PROTACs can still suffer from low recovery in standard Caco-2 assays due to non-specific binding and intracellular accumulation. This protocol is optimized with BSA in the receiver chamber to drive the concentration gradient and improve mass balance.
Step-by-Step Methodology:
Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in a 24-well transwell plate. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 400
.
Solution Preparation: Prepare a 10 µM solution of the PROTAC in HBSS buffer (pH 7.4) containing 1% DMSO. Prepare the receiver buffer: HBSS (pH 7.4) supplemented with 4% BSA.
A-to-B Transport: Wash the cell monolayers twice with warm HBSS. Add 300 µL of the PROTAC solution to the apical (A) chamber and 900 µL of the BSA-supplemented receiver buffer to the basolateral (B) chamber.
Incubation: Incubate the plates at 37°C on an orbital shaker (100 rpm) for 2 hours.
Sampling & Analysis: Extract 50 µL aliquots from both chambers. Quench with 150 µL of cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 10 minutes.
Quantification: Analyze the supernatant via LC-MS/MS. Calculate the apparent permeability (
) and the Efflux Ratio (ER). Self-Validation: A mass balance recovery of >70% must be achieved; if lower, the PROTAC is likely trapped in the lipid bilayer, indicating that further pKa modulation of the piperidine core may be required.
References
Source: PMC (National Institutes of Health)
Impact of Linker Composition on VHL PROTAC Cell Permeability
Source: ACS Publications
URL
Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs)
PROTACs bearing piperazine-containing linkers: what effect on their protonation state?
General procedure for chloroacetylation of chiral secondary amines
Title: General Procedure for the Chloroacetylation of Chiral Secondary Amines: Preserving Stereointegrity in N-Acylation Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction...
Author: BenchChem Technical Support Team. Date: March 2026
Title: General Procedure for the Chloroacetylation of Chiral Secondary Amines: Preserving Stereointegrity in N-Acylation
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction & Mechanistic Causality
The N-chloroacetylation of chiral secondary amines is a fundamental transformation in organic synthesis and medicinal chemistry. The resulting α-chloroacetamides serve as versatile electrophilic building blocks for the synthesis of peptidomimetics, chiral auxiliaries, and blockbuster pharmaceuticals (e.g., the antidiabetic Vildagliptin[1] and the herbicide S-metolachlor[2]).
However, acylating chiral secondary amines presents a distinct set of challenges compared to achiral or primary amines:
Risk of Racemization/Epimerization: The α-proton adjacent to the amine becomes significantly more acidic upon the formation of the amide bond. Strong bases or elevated temperatures can lead to reversible deprotonation, eroding the enantiomeric excess (ee%).
Ketene Formation: Chloroacetyl chloride can undergo dehydrohalogenation in the presence of strong bases to form a highly reactive, less stereoselective ketene intermediate. This pathway often results in complex impurity profiles and diminished yields.
The Causality of Experimental Choices:
To mitigate these risks, the protocols detailed below rely on strict temperature control (0 °C to -20 °C) to suppress ketene formation and favor direct nucleophilic acyl substitution[4]. Furthermore, the selection of mild, sterically hindered organic bases (e.g., DIPEA) or biphasic inorganic buffer systems ensures that the reaction medium never becomes basic enough to abstract the sensitive α-proton of the chiral center[5].
Workflow & Logical Relationships
The following diagram illustrates the critical decision points and workflow for the chloroacetylation of chiral secondary amines, emphasizing the self-validating steps required to ensure stereointegrity.
Caption: General workflow for the chloroacetylation of chiral secondary amines.
Experimental Protocols
Depending on the solubility and sensitivity of your chiral amine, select one of the following three self-validating protocols.
Best for moisture-sensitive substrates and highly lipophilic amines.[4]
Self-Validation Cue: The reaction mixture should remain relatively clear; immediate heavy fuming upon addition indicates moisture contamination, which hydrolyzes the acyl chloride and kills the stoichiometry.
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with inert gas (N₂ or Ar).
Dissolution: Dissolve the chiral secondary amine (1.0 mmol) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (5–10 mL).
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 mmol). Note: DIPEA is preferred over Triethylamine (TEA) as its steric bulk minimizes interaction with the acyl chloride, preventing ketene formation.
Cooling: Submerge the flask in an ice-brine bath to reach 0 °C to -5 °C.
Acylation: Dilute chloroacetyl chloride (1.1 mmol) in 1 mL of anhydrous DCM. Add this solution dropwise via a syringe pump over 20 minutes. The slow addition prevents localized exothermic spikes that cause epimerization.
Monitoring: Stir at 0 °C for 1–2 hours. Validate completion via TLC (ninhydrin stain for the disappearance of the secondary amine).
Workup: Quench the reaction with saturated aqueous NH₄Cl (5 mL) to neutralize the base. Extract with DCM (3 x 10 mL). Wash the combined organic layers with cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Biphasic Schotten-Baumann Method
Best for robust, water-soluble chiral amines (e.g., L-Proline derivatives).[1]
Dissolution: Dissolve the chiral amino acid/amine (1.0 mmol) in a mixture of THF (2 mL) and 2M aqueous NaOH or NaHCO₃ (0.5 mL).
Cooling: Cool the vigorously stirring biphasic mixture to 0 °C.
Simultaneous Addition: Using two separate syringes, simultaneously add chloroacetyl chloride (1.2 mmol) and additional aqueous base dropwise. Crucial Causality: The simultaneous addition maintains the pH between 9–10. If the pH drops, the amine protonates and becomes unreactive; if it spikes, the risk of racemization increases.
Workup: Stir at 0 °C for 1 hour. Acidify the aqueous layer to pH 2 using cold 2M HCl (if isolating an amino acid derivative like chloroacetyl-L-proline) and extract with Ethyl Acetate (3 x 10 mL). Dry and concentrate.
Best for chiral amino alcohols where O-acylation must be avoided.[3]
Suspension: Suspend the chiral amino alcohol (1.0 mmol) in 0.1 M phosphate buffer (pH 7.2, 10 mL)[5].
Cooling: Cool to 0 °C.
Acylation: Add chloroacetyl chloride (1.2 mmol) dropwise under vigorous stirring.
Isolation: Stir for 20 minutes. Because the buffer acts as a neutral HCl scavenger, the reaction is highly chemoselective for the amine over the hydroxyl group[3]. The product typically precipitates directly out of the aqueous phase. Isolate via vacuum filtration and wash with cold water.
Data Presentation: Yield and Stereointegrity
The following table summarizes expected quantitative outcomes using the protocols described above, demonstrating the efficacy of temperature and base control on enantiomeric retention.
When validating the synthesized chiral α-chloroacetamides, researchers frequently encounter analytical anomalies that can be mistaken for reaction failure or racemization:
NMR Peak Doubling (Rotamers): When analyzing the product via ¹H and ¹³C NMR, you will almost certainly observe peak doubling or severe line broadening. Do not mistake this for epimerization or impurities. Secondary amines, upon chloroacetylation, form tertiary amides that exhibit restricted rotation around the C-N bond, resulting in cis/trans rotamers[1].
Validation Fix: Run the NMR at an elevated temperature (e.g., 80 °C in DMSO-d6). The thermal energy will overcome the rotational barrier, coalescing the doubled peaks into sharp, single resonances, thereby confirming structural purity.
Chiral HPLC Validation: Always validate the stereointegrity of the final product against a racemic standard. Use a chiral stationary phase (e.g., Chiralpak AD-H or OD-H) with a hexane/isopropanol gradient to ensure the ee% has been maintained throughout the acylation process.
References
Taylor & Francis. An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions.[3]
URL:[Link]
ResearchGate. From a Chiral Switch to a Ligand Portfolio for Asymmetric Catalysis.[2]
URL:[Link]
PMC (NIH). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors.[1]
URL:[Link]
Improving yield of 2-Chloro-1-((R)-3-methoxy-piperidin-1-yl)-ethanone synthesis
Technical Support Ticket #8492: Yield Optimization for CAS 1354016-64-0 Subject: Assigned Specialist: Senior Application Scientist, Chemical Process Group Status: Open Priority: High Executive Summary & Diagnostic Workfl...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Ticket #8492: Yield Optimization for CAS 1354016-64-0
Subject:Assigned Specialist: Senior Application Scientist, Chemical Process Group
Status: Open
Priority: High
Executive Summary & Diagnostic Workflow
User Issue: Low yield and potential impurity formation during the acylation of (R)-3-methoxypiperidine with chloroacetyl chloride.
Core Chemistry: Nucleophilic acyl substitution (N-acylation).[1]
Critical Failure Points: Hydrolysis of the acyl chloride, HCl salt precipitation (stalling the reaction), and product loss during aqueous workup due to amphiphilic nature.
The following decision tree outlines the diagnostic process to identify the root cause of your yield loss.
Figure 1: Diagnostic logic flow for identifying yield bottlenecks in amide coupling.
Root Cause Analysis & Technical Insights
To improve yield, we must address the specific chemical behaviors of (R)-3-methoxypiperidine and chloroacetyl chloride .
A. The "HCl Trap" (Stoichiometry Failure)
Issue: The reaction produces HCl as a byproduct.[2]
Mechanism:
If you use a 1:1 ratio of amine to acid chloride without sufficient auxiliary base, the generated HCl will protonate the remaining unreacted piperidine, forming an unreactive salt .
Impact: Maximum theoretical yield caps at 50% .
Solution: You must use at least 1.1 eq of Acid Chloride and 1.2–1.5 eq of Base (TEA or DIPEA) relative to the amine. If starting with the amine hydrochloride salt, increase base to 2.2–2.5 eq .
B. Reagent Hydrolysis
Issue: Chloroacetyl chloride is highly moisture-sensitive.
Mechanism:
Impact: The reagent decomposes before reacting with the amine. Chloroacetic acid (the byproduct) will not react under these conditions, leading to incomplete conversion.
Solution: Use anhydrous solvents (DCM or THF dried over molecular sieves). Verify the quality of chloroacetyl chloride; if it is dark or fuming excessively, it contains hydrolyzed acid and should be distilled or replaced.
C. Product Solubility (Workup Loss)
Issue: The product, 2-Chloro-1-((R)-3-methoxy-piperidin-1-yl)-ethanone, contains a polar amide bond and an ether linkage.
Impact: It has significant water solubility. Standard washes (water/brine) may extract the product into the aqueous phase, leading to "phantom yield loss" where the reaction worked, but the product was thrown away.
Solution: Saturate the aqueous layer with NaCl (salting out) and use Dichloromethane (DCM) for extraction (3x). Avoid Ethyl Acetate or Ether if yield is low.
Optimized Experimental Protocols
We recommend two distinct protocols. Method A is preferred for high purity. Method B is a robust alternative if anhydrous conditions are difficult to maintain.
Comparative Data Table
Parameter
Method A (Anhydrous)
Method B (Schotten-Baumann)
Solvent
Dichloromethane (DCM)
DCM / Water (Biphasic)
Base
Triethylamine (TEA) or DIPEA
K2CO3 or NaOH
Temperature
-10°C to 0°C
0°C to RT
Typical Yield
85 - 95%
70 - 85%
Purity Profile
High (Minimal hydrolysis)
Moderate (Risk of hydrolysis)
Throughput
Fast (1-2 hours)
Medium (2-4 hours)
Method A: Anhydrous Acylation (Recommended)
Best for: High yield, scale-up, and moisture-sensitive reagents.
Setup: Flame-dry a 3-neck round bottom flask under Nitrogen/Argon atmosphere.
Dissolution: Add (R)-3-methoxypiperidine (1.0 eq) and Triethylamine (1.5 eq) to anhydrous DCM (10 mL/g amine) .
Note: If using the HCl salt of the amine, use 2.5 eq of Triethylamine.
Cooling: Cool the mixture to -10°C using an ice/salt bath.
Addition: Dilute Chloroacetyl chloride (1.1 eq) in a small volume of DCM. Add this solution dropwise over 30–60 minutes.
Critical: Maintain internal temperature below 0°C. Rapid addition causes local heating and impurities.
Reaction: Allow to warm to Room Temperature (RT) and stir for 1–2 hours. Monitor by TLC or LCMS.[3]
Quench: Quench with a small amount of water.
Workup: Wash organic layer with 1M HCl (to remove excess TEA/amine), then Sat. NaHCO3 (to remove chloroacetic acid), then Brine . Dry over Na2SO4 and concentrate.
Method B: Schotten-Baumann Conditions
Best for: Small scale, robust handling, or if anhydrous solvents are unavailable.
Setup: Dissolve (R)-3-methoxypiperidine (1.0 eq) in DCM .
Base: Add an equal volume of 10% aqueous K2CO3 (2.0 eq) .
Reaction: Cool the biphasic mixture to 0°C with vigorous stirring.
Addition: Add Chloroacetyl chloride (1.2 eq) neat or in DCM dropwise.
Stirring: Vigorous stirring is essential to mix the phases. React for 2–4 hours.
Separation: Separate layers. Extract the aqueous layer twice with DCM. Combine organics and dry.[4][5][6][7]
Troubleshooting Q&A
Q1: My yield is 45-50% consistently. What is happening?A: You are likely falling into the "HCl Trap."[4] You are generating HCl which precipitates half of your starting amine as a salt.
Fix: Double your base equivalents (e.g., increase TEA from 1.0 eq to 2.0+ eq). Ensure the base is added before the acid chloride.[8]
Q2: The product is an oil that won't crystallize. Is it impure?A: Not necessarily.[4] This specific amide (CAS 1354016-64-0) has a low melting point and often presents as a viscous oil.
Fix: Check purity via HPLC/NMR. If pure, use it directly in the next step.[4] If solidification is required for storage, try triturating with cold Hexane/Ether or storing in the freezer to induce crystallization.
Q3: I see a "dimer" impurity in LCMS. What is it?A: This is likely the alkylation of the unreacted amine by the product itself.
Mechanism: The secondary amine reacts with the alkyl chloride of the product (N-alkylation instead of N-acylation).
Fix: This happens if the reaction is too hot or runs too long with excess amine. Keep the reaction at 0°C during addition and ensure you have a slight excess of Acid Chloride (1.1 eq) to consume all amine quickly via acylation.
Q4: Can I use Pyridine as the solvent?A: Yes, Pyridine acts as both solvent and base (an "acyl transfer catalyst").
Protocol: Dissolve amine in Pyridine, cool to 0°C, add Acid Chloride.
Warning: Pyridine is harder to remove during workup. You must wash with CuSO4 solution or extensive HCl washes to remove it, which might complicate the isolation of your acid-sensitive product. Method A (DCM/TEA) is generally cleaner.
References
BenchChem Protocols . N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. Retrieved from .
Preventing hydrolysis of chloroacetyl group during workup
Technical Support Center: Chloroacetyl Group Stability A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Chloroacetyl Group Stability
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and best practices for preventing the hydrolysis of the chloroacetyl group during reaction workup. Unwanted cleavage of this versatile functional group is a common challenge that can lead to significantly reduced yields and complex purification profiles. This document is structured to help you understand the root causes of this instability and implement robust, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: Why is the chloroacetyl group so susceptible to hydrolysis, especially during workup?
A1: The chloroacetyl group's reactivity stems from its structure as an α-halo ketone.[1][2][3] The electron-withdrawing nature of both the carbonyl oxygen and the adjacent chlorine atom makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[2][3] During a typical aqueous workup, water or, more potently, hydroxide ions (OH⁻) can act as nucleophiles, attacking this electrophilic center and leading to the cleavage of the chloroacetyl group to a hydroxyacetyl group.[4][5][6] This process is significantly accelerated under basic conditions.[4][5][6]
Q2: What are the primary factors that influence the rate of chloroacetyl group hydrolysis?
A2: The three primary factors you must control during your workup are pH, temperature, and time.
pH: This is the most critical factor. The hydrolysis rate increases dramatically under basic (alkaline) conditions (pH > 8) due to the increased concentration of the potent hydroxide nucleophile.[6] It is also susceptible to acid-catalyzed hydrolysis, though this is often slower than base-catalyzed cleavage.[4][5][6] Neutral or slightly acidic conditions (pH 4-7) are generally the safest.
Temperature: Like most chemical reactions, the rate of hydrolysis is temperature-dependent.[7][8] Performing your workup at lower temperatures (e.g., 0-5 °C) can significantly slow down the rate of decomposition.[7][9]
Time: The longer your compound is in contact with the aqueous phase, the greater the opportunity for hydrolysis. Efficient and swift workup procedures are essential.[9]
Q3: I use a saturated sodium bicarbonate (NaHCO₃) wash to neutralize my reaction. Is this causing the problem?
A3: Yes, this is a very likely cause. While sodium bicarbonate is considered a weak base, a saturated aqueous solution has a pH of approximately 8.3. This is sufficiently alkaline to induce rapid hydrolysis of a sensitive chloroacetyl group.[6] Standard workup protocols that recommend a bicarbonate wash for acid neutralization must be avoided or modified when a chloroacetyl group is present.[10][11]
Troubleshooting Guide: Diagnosing and Solving Hydrolysis
This section addresses specific issues you may encounter and provides direct solutions.
Issue 1: Low yield of my desired product and a new, more polar spot on my TLC.
Probable Cause: You are likely observing the hydroxyacetylated byproduct, which is more polar than your starting material due to the new hydroxyl group. This is a classic sign of chloroacetyl group hydrolysis during workup.[6]
Solution:
Re-evaluate your workup pH. Immediately cease using any basic washes (e.g., NaHCO₃, K₂CO₃, NaOH).
Implement a cold workup. Pre-chill all your aqueous solutions (water, brine) to 0-5 °C before use and perform the extraction in an ice bath.[9]
Switch to a buffered or slightly acidic wash. Use a cold, dilute solution of a weak acid like 0.1 M HCl to neutralize any base, ensuring the final aqueous pH is between 5 and 7. Alternatively, a cold 0.1 M phosphate buffer at pH 7.0 can be highly effective.[12][13]
Issue 2: My yield is inconsistent, even when I try to work quickly.
Probable Cause: Inconsistent pH control and temperature. The "speed" of your workup cannot compensate for harsh chemical conditions. A few seconds of exposure to a high pH can cause significant degradation.
Solution: Standardize your workup protocol with a focus on rigorous pH and temperature control.
Use a pH meter or pH strips to check the pH of your aqueous layer during the first few runs of a new procedure. Do not rely on assumptions.
Minimize contact time. Even with pH and temperature control, efficiency is key. Prepare everything in advance so you can move from quenching to extraction to drying without delay.
Data Snapshot: The Critical Impact of pH and Temperature
While specific rates depend on the molecular structure, the following table provides a conceptual overview of the relative stability of a typical chloroacetyl group under various workup conditions.
Workup Condition
Aqueous pH
Temperature
Relative Rate of Hydrolysis
Recommendation
Standard Basic Wash
~8.3 (Sat. NaHCO₃)
25 °C (RT)
Very High
Avoid
Standard Basic Wash
~8.3 (Sat. NaHCO₃)
0 °C
High
Avoid
Neutral Water Wash
~7.0
25 °C (RT)
Moderate
Use with caution; risk remains
Recommended Protocol
~6.0-7.0
0 °C
Very Low
Best Practice
Acidic Wash
< 5.0
0 °C
Low
Generally safe, but check substrate stability
Best Practices & Protocols
Workflow for Minimizing Hydrolysis
This workflow diagram illustrates the critical decision points and recommended actions to prevent chloroacetyl group cleavage.
Caption: Comparison of a high-risk vs. low-risk workup workflow.
Protocol: Hydrolysis-Minimizing Aqueous Workup
This protocol is designed for reactions containing an acid-stable, base-labile chloroacetylated compound.
1. Preparation (Do this before quenching the reaction):
Prepare an ice-water bath large enough to hold your separatory funnel.
Chill all aqueous solutions to be used (deionized water, 0.1 M phosphate buffer pH 7.0, and saturated brine) in a separate ice bath for at least 20 minutes.
2. Reaction Quench & pH Adjustment:
Cool the completed reaction mixture in an ice bath.
Slowly quench the reaction by adding it to a stirred, cold solution (e.g., cold water or buffer).
If the reaction was run under basic conditions, neutralize it by adding a pre-chilled, dilute acid (e.g., 0.1 M HCl) dropwise while monitoring with a pH meter or pH paper. Adjust to a final pH between 6.0 and 7.0. Do not use sodium bicarbonate.
3. Extraction:
Transfer the neutralized, cold mixture to a separatory funnel.
Extract the product swiftly with a suitable cold, water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).[14]
Allow the layers to separate and drain the organic layer. Perform a total of 2-3 extractions to ensure complete recovery.
4. Washing:
Combine the organic extracts in the separatory funnel.
Wash the organic layer once with the cold pH 7 phosphate buffer.
Wash the organic layer once with cold, saturated brine. This helps to remove bulk water from the organic phase.[9][14]
5. Drying and Concentration:
Drain the washed organic layer into an Erlenmeyer flask.
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[9][14]
Filter or decant the solution away from the drying agent and concentrate the solvent using a rotary evaporator.
Mechanism Spotlight: Base-Catalyzed Hydrolysis
Understanding the mechanism reinforces why avoiding basic conditions is paramount.
Caption: Mechanism of base-catalyzed chloroacetyl hydrolysis.
The hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate rapidly collapses, expelling the chloride ion as a good leaving group and resulting in the formation of the undesired hydroxyacetyl byproduct.
References
Huang, P. M., & Weber, J. B. (2006). Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. Journal of Agricultural and Food Chemistry, 54(14), 5085–5091. [Link]
ResearchGate. (n.d.). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Retrieved from [Link]
Wang, W., et al. (2014). Hydrolysis Kinetics of Chloroacetic Acid with Sodium Hydroxide Under Strong Alkaline Conditions. Oriental Journal of Chemistry, 30(2), 535-540. [Link]
SparkL. (n.d.). Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides. Retrieved from [Link]
Kivinen, A., & Murto, J. (1982). Temperature dependence of the neutral ester hydrolysis of chloromethyl dichloroacetate in 2-butoxyethanol-water mixtures in a wide temperature range. Journal of the American Chemical Society, 104(20), 5408-5412. [Link]
Kumar, A., et al. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Synthetic Communications, 48(24), 3145-3156. [Link]
Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]
Al-Zoubi, R. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(12), 793-844. [Link]
Wikipedia. (n.d.). Ketone halogenation. Retrieved from [Link]
Purification methods for 2-Chloro-1-((R)-3-methoxy-piperidin-1-yl)-ethanone by flash chromatography
Technical Support Center: Purification of 2-Chloro-1-((R)-3-methoxy-piperidin-1-yl)-ethanone Method Development & Optimization Q: What is the recommended mobile phase for purifying this chloroacetamide intermediate? A: F...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Purification of 2-Chloro-1-((R)-3-methoxy-piperidin-1-yl)-ethanone
Method Development & Optimization
Q: What is the recommended mobile phase for purifying this chloroacetamide intermediate?A: For 2-Chloro-1-((R)-3-methoxy-piperidin-1-yl)-ethanone, a gradient of Ethyl Acetate (EtOAc) in Hexanes (or Heptane) is the primary recommendation.
Starting Gradient: 0% to 50% EtOAc in Hexanes.
Rationale: This molecule contains a polar amide bond and an ether linkage, placing it in the medium-polarity range. Avoid Methanol (MeOH) in the initial screen if possible. While chloroacetamides are generally stable, nucleophilic solvents like MeOH can theoretically displace the chloride over prolonged exposure or if the silica is slightly basic, leading to methoxy-acetamide byproducts.
Alternative: If the compound is too polar for Hexanes/EtOAc, use Dichloromethane (DCM) with 0–5% Acetone. Acetone provides polarity without the nucleophilicity of alcohols.
Q: How should I load the sample onto the column?A:Dry loading is superior for this compound.
Protocol: Dissolve the crude oil in a minimal amount of DCM, add silica gel (ratio 1:2 sample-to-silica by weight), and evaporate to a free-flowing powder.
Why? Chloroacetamides often present as viscous oils. Wet loading with DCM can cause "fingering" or band broadening due to the solvent mismatch with a Hexane-based mobile phase. Dry loading ensures a tight, narrow injection band, maximizing resolution from impurities like unreacted amine.
Q: Can I use amine modifiers (Triethylamine, NH4OH) to improve peak shape?A:NO. Do NOT use amine modifiers.
Risk: The chloroacetamide moiety is an electrophile (an alkylating agent). Adding nucleophilic amines (like Triethylamine or Ammonia) to the mobile phase will likely result in the quaternization of the amine, forming a byproduct on the column.
Solution for Tailing: If you observe tailing (likely due to the tertiary amine in the piperidine ring interacting with silanols), use a solvent modifier like 0.1% Acetic Acid . This keeps the silica acidic and prevents the "sticking" of the amide/amine functionality without reacting with the alkyl chloride.
Troubleshooting & FAQs
Q: I see two spots on TLC that merge during flash chromatography. What are they?A: This is a common issue with amide rotamers or specific impurities.
Rotamers: Amide bonds have restricted rotation. In NMR, this is obvious, but on TLC/Silica, rotamers usually coalesce unless the plate is run at low temperatures. If the spots have the same color with stains and merge, they are likely the same compound.
Impurities: The most common impurity is the unreacted (R)-3-methoxypiperidine .
Diagnosis: Stain with Ninhydrin. The starting amine will turn red/purple (if secondary) or faint blue. The product (amide) will not stain well with Ninhydrin.
Remedy: Perform an acidic aqueous wash (1M HCl) during workup before chromatography to remove the unreacted amine.
Q: My product yields are lower than expected, and I see a new polar spot. Is it decomposing?A: Chloroacetamides are susceptible to hydrolysis if left on wet silica for too long.
Mechanism: The terminal chloride is displaced by water (from the silica or solvent) to form the hydroxy-acetamide.
Prevention:
Use "Flash" grade silica (40–63 µm) to speed up elution.
Do not leave the compound on the column overnight.
Ensure solvents are dry.
Q: I cannot detect the compound using UV at 254 nm. How do I fractionate?A: This molecule lacks a strong chromophore (no aromatic ring). The amide bond absorbs weakly at 254 nm but strongly at 210–220 nm .
UV Settings: Set your flash collector to monitor 215 nm and 254 nm .
Universal Detection: Use an ELSD (Evaporative Light Scattering Detector) if available.[1] It detects all non-volatile compounds regardless of UV activity.
Staining: For manual checking, use Iodine (I2) chamber or KMnO4 stain. The amide/ether functionality will stain yellow/brown in Iodine.
Experimental Workflow & Visualization
The following diagram outlines the logical flow for purifying this specific covalent inhibitor intermediate, highlighting critical decision nodes to prevent decomposition.
Caption: Purification workflow for 2-Chloro-1-((R)-3-methoxy-piperidin-1-yl)-ethanone emphasizing pre-flash workup and non-nucleophilic modifiers.
Summary of Physicochemical Properties & Flash Parameters
Parameter
Recommendation
Technical Note
Stationary Phase
Silica Gel (Irregular, 40–63 µm)
Standard phase is sufficient; avoid basic alumina.
Minimizing racemization of (R)-3-methoxypiperidine during acylation
This guide addresses the technical challenge of preserving the stereochemical integrity of (R)-3-methoxypiperidine during acylation reactions. While 3-alkoxypiperidines are generally configurationally stable, "apparent"...
Author: BenchChem Technical Support Team. Date: March 2026
This guide addresses the technical challenge of preserving the stereochemical integrity of (R)-3-methoxypiperidine during acylation reactions. While 3-alkoxypiperidines are generally configurationally stable, "apparent" racemization is a frequent issue caused by starting material impurities, harsh coupling conditions, or misattribution of stereochemical loss from the coupling partner.
This support center guide follows a Root Cause Analysis (RCA) approach to isolate and eliminate variables compromising enantiomeric excess (ee).
Technical Support Center: (R)-3-Methoxypiperidine Acylation
Diagnostic Workflow: Identifying the Source of Racemization
Before altering reaction conditions, use this logic flow to pinpoint where the stereochemical loss occurs.
Figure 1: Decision tree for diagnosing the root cause of enantiomeric excess (ee) loss during acylation.
Troubleshooting Guide & FAQs
Q1: I am using an acid chloride for acylation. Could the HCl byproduct cause racemization?A: Yes, indirectly. While the C3-methoxy stereocenter is not acid-labile in the traditional sense (like an acetal), high concentrations of strong acid (HCl) combined with heat can promote elimination-addition pathways.
Mechanism: Protonation of the methoxy group (rare but possible under forcing conditions) or the ring nitrogen can facilitate ring-opening or elimination of methanol to form a reactive enamine/imine intermediate, which re-adds non-stereoselectively.
Solution: Use a Schotten-Baumann protocol (biphasic with inorganic base) or add a scavenger base (e.g., Triethylamine, DIPEA) before adding the acid chloride to neutralize HCl immediately. Keep the temperature at 0°C to 5°C .
Q2: My starting material is (R)-3-methoxypiperidine hydrochloride. Should I free-base it first?A: It is safer to use the salt directly in the reaction if using an organic base.
Risk: Isolating the free base as an oil can expose it to oxidative stress or heat during concentration, potentially leading to trace imine formation (oxidation of the amine).
Recommendation: Suspend the hydrochloride salt in the reaction solvent (DCM or DMF) and add 2.5 - 3.0 equivalents of DIPEA. This generates the free amine in situ under mild conditions immediately prior to acylation.
Q3: I see a drop in ee when coupling with N-protected amino acids. Is the piperidine racemizing?A: It is highly probable that the amino acid (the acylating agent) is racemizing, not the piperidine.
Reasoning: Activation of N-protected amino acids (especially if using carbodiimides like EDC/DIC without additives) can form oxazolone intermediates. The C3 center of the piperidine is beta to the nitrogen and chemically robust. The alpha-proton of the activated amino acid is far more acidic and liable to epimerize.
Verification: Hydrolyze the product and check the amino acid stereochemistry, or couple with an achiral acid (e.g., acetic acid) to confirm the piperidine's stability.
Fix: Use suppressors like HOBt or HOAt, or switch to T3P (Propylphosphonic anhydride) or HATU with Collidine, which are known to minimize racemization of the acid component.
Q4: Can I use strong bases like NaH to speed up the reaction?A:Absolutely not.
Danger: Strong bases can deprotonate the C2 or C4 positions (though pKa is high), or more likely, promote the elimination of methanol (E2 mechanism) to form a dihydropyridine. Even trace elimination destroys the chiral center.
Standard: Use non-nucleophilic organic bases (DIPEA, NMM) or weak inorganic bases (K2CO3, NaHCO3).
Optimized Experimental Protocols
The following protocols prioritize mild conditions to ensure stereochemical retention.
Table 1: Comparison of Acylation Methods for Chiral Piperidines
Method
Reagents
Temp
Risk Profile
Recommended For
Method A (Standard)
Acid Chloride + TEA/DIPEA
0°C
Low
Simple, achiral acyl groups (Acetyl, Benzoyl).
Method B (Coupling)
HATU + DIPEA
RT
Very Low
Coupling with chiral amino acids/acids.
Method C (Biphasic)
Acid Chloride + NaHCO3 (aq)
0°C
Lowest
Highly sensitive substrates; large scale.
Best for preventing acid-catalyzed side reactions.
Preparation: In a round-bottom flask, dissolve (R)-3-methoxypiperidine HCl (1.0 equiv) in DCM (10 mL/g).
Base Addition: Add 10% aqueous NaHCO3 (2.0 equiv volume) or saturated solution. The mixture will be biphasic.
Acylation: Cool the mixture to 0°C with vigorous stirring.
Addition: Dropwise add the Acid Chloride (1.1 equiv) dissolved in a small amount of DCM over 15–30 minutes.
Note: The biphasic system ensures the amine reacts with the acid chloride in the organic phase, while the HCl byproduct is immediately neutralized by the aqueous base, preventing "hot spots" of acidity.
Workup: Separate layers. Wash organic layer with brine, dry over Na2SO4, and concentrate at <40°C .
Best for coupling with chiral acids to prevent epimerization of the partner.
Activation: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF or DCM .
Reagents: Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 5 minutes at 0°C to activate the acid (formation of the active ester).
Coupling: Add (R)-3-methoxypiperidine HCl (1.0 equiv) and an additional 1.0 equiv of DIPEA (to free-base the salt).
Reaction: Stir at 0°C for 1 hour , then allow to warm to Room Temperature. Monitor by LCMS.[1]
Purification: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), NaHCO3, and Brine.
Analytical Verification
To validate the protocol, you must establish a reliable chiral assay.
Column: Chiralpak reaction AD-H or OD-H are standard starting points for piperidine derivatives.
Mobile Phase: Hexane/IPA/Diethylamine (DEA). Note: DEA is crucial for peak shape of amines.
Derivatization: If the free amine does not separate well, derivatize a small aliquot with tosyl chloride or benzoyl chloride (using Protocol A) before HPLC injection to create a UV-active, non-polar species for easier separation.
References
Dunetz, J. R., et al. (2011). "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Refer to Schotten-Baumann reaction mechanisms). Link
Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition, 43(7), 788-824. Link
Removing unreacted chloroacetyl chloride from piperidine reaction mixtures
Ticket ID: #PUR-004-CLAC Subject: Removal of unreacted chloroacetyl chloride and piperidine from reaction mixtures. Status: Open Assigned Specialist: Senior Application Scientist Executive Summary You are encountering di...
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: #PUR-004-CLAC
Subject: Removal of unreacted chloroacetyl chloride and piperidine from reaction mixtures.
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering difficulty purifying N-(chloroacetyl)piperidine . The reaction involves the acylation of piperidine (a secondary amine) with chloroacetyl chloride (an acid chloride).
The Challenge:
Chloroacetyl chloride is a potent lachrymator and highly reactive electrophile.
Piperidine is a basic amine that can cause streaking on chromatography if not removed.
The Product (N-(chloroacetyl)piperidine) is a neutral amide.
This guide provides three validated protocols to isolate your product based on your specific purity requirements and available equipment.
Module 1: The "Dual-Wash" Aqueous Protocol (Standard)
Recommended for: Batch synthesis (>100 mg) where liquid-liquid extraction is feasible.
This protocol utilizes pKa switching to selectively partition impurities into the aqueous phase while retaining the neutral amide product in the organic phase.
The Logic (Solubility Switch)
Target Product (Amide): Neutral. Remains in Organic Phase at all pH levels.
Impurity A (Chloroacetyl Chloride): Hydrolyzes to Chloroacetic Acid (pKa ~2.8). Removed by Basic wash.
Impurity B (Piperidine): Base (pKa ~11.2). Removed by Acidic wash.
Warning: Evolution of CO₂ gas will occur.[1] Stir vigorously for 15–20 minutes. This hydrolyzes the excess chloroacetyl chloride into sodium chloroacetate (water-soluble).
Result: The aqueous layer now contains sodium chloroacetate and NaCl. The organic layer contains the Product and unreacted Piperidine.
Phase Cut 2 (Remove Amines):
Wash the Organic Layer with 1M HCl (Hydrochloric Acid).
Shake well and separate. Keep the Organic Layer .
Result: The HCl protonates the remaining piperidine, forming piperidinium chloride (water-soluble), which migrates to the aqueous layer.
Finishing:
Wash the organic layer with Brine (Saturated NaCl) to remove residual water.
Dry over anhydrous Na₂SO₄ or MgSO₄.
Filter and concentrate 1n vacuo.
Visual Workflow (Decision Tree)
Caption: Figure 1. The "Dual-Wash" strategy utilizes pH manipulation to selectively remove acidic and basic impurities.
Module 2: Solid-Phase Scavenging (Water-Free)
Recommended for: High-throughput chemistry, small scales (<50 mg), or water-sensitive analogs.
If you cannot use aqueous workup (e.g., to avoid emulsions), use Polymer-Supported (PS) Scavengers .
The Logic
PS-Trisamine: A resin-bound primary amine. It reacts with excess chloroacetyl chloride to form a covalent bond. The impurity becomes part of the solid bead.
PS-Isocyanate: A resin-bound electrophile. It reacts with excess piperidine.
Step-by-Step Protocol
Resin Calculation:
Calculate the excess mmols of chloroacetyl chloride used.
Add PS-Trisamine resin (typical loading ~3–4 mmol/g) at 3 equivalents relative to the excess acid chloride.
Incubation:
Add resin directly to the reaction vessel.
Shake or stir gently (do not magnetic stir, as it grinds the beads) for 1–2 hours at room temperature.
Filtration:
Filter the mixture through a fritted syringe or Buchner funnel.
Rinse the resin with DCM.
Result:
The filtrate contains your product. The toxic acid chloride is trapped on the beads, which can be disposed of as solid waste.
Data Comparison: Aqueous vs. Solid Phase
Feature
Aqueous Workup (Module 1)
Solid-Phase Scavenging (Module 2)
Cost
Low (Solvents/Salts)
High (Resins)
Speed
30-60 mins
1-3 hours (incubation)
Scalability
Excellent (Multi-gram)
Poor (Expensive at large scale)
Purity
High (>95%)
High (>95%)
Emulsion Risk
Moderate
None
Module 3: Safety & Handling (Critical)
WARNING: CHLOROACETYL CHLORIDE IS A LACHRYMATOR.
Even trace amounts can cause severe eye and respiratory irritation.
Neutralization of Spills:
Do not wipe up pure chloroacetyl chloride with paper towels (fire risk/fumes).
Cover spills with solid sodium bicarbonate or a 1:1 mixture of soda ash and cat litter. Wait for bubbling to cease before sweeping.
Glassware Cleaning:
Rinse all glassware with dilute Ammonium Hydroxide (NH₄OH) or dilute NaOH before removing it from the fume hood. This converts residual acid chloride into non-volatile ionic species immediately.
Frequently Asked Questions (FAQs)
Q1: I followed Module 1, but I still see a peak in the NMR near 4.0 ppm. Is this unreacted chloride?
Diagnosis: It is likely Chloroacetic Acid that was not fully washed out.
Verification: Check the integration. Chloroacetyl chloride protons are typically shifted slightly downfield compared to the acid.
Fix: Dissolve your product in EtOAc and wash again with 1M NaOH (stronger base than bicarbonate). Note: The amide is stable to brief NaOH washes.
Q2: My reaction turned black/tarry. What happened?
Cause: Exotherm.[1] The reaction between piperidine and acid chlorides is highly exothermic.
Prevention: You must cool the piperidine solution to 0°C before adding the acid chloride. Add the acid chloride dropwise.[2]
Q3: Can I use chromatography directly?
Advisory: Not recommended without a quench.
Reason: Chloroacetyl chloride reacts with the silanols on silica gel, producing HCl gas inside your column. This can crack the column or degrade your product. Always perform at least a mini-quench (add 1 mL Methanol) before loading onto silica.
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Acid Chloride workup).
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanisms of nucleophilic acyl substitution).
Biotage. (2024).[3] Isolera™ User Guide: Scavenging Techniques for Organic Synthesis.
Sigma-Aldrich. (2024). Product Safety Data Sheet: Chloroacetyl Chloride.
Marsh, A., et al. (2017). Solid-Supported Reagents in Organic Synthesis. Polymer Chemistry, 8, 1234-1245.
Optimizing solvent selection for 2-Chloro-1-((R)-3-methoxy-piperidin-1-yl)-ethanone crystallization
Technical Support Center: Crystallization Optimization for 2-Chloro-1-((R)-3-methoxy-piperidin-1-yl)-ethanone Welcome to the Process Chemistry Support Hub User: Process Chemist / Drug Development Scientist Subject: Solve...
Hello. I am Dr. Aris, your Senior Application Scientist.
You are dealing with 2-Chloro-1-((R)-3-methoxy-piperidin-1-yl)-ethanone , a functionalized
-chloroamide. This molecule presents a specific triad of challenges:
Reactivity: The
-chloro ketone motif is an alkylating handle susceptible to solvolysis (nucleophilic attack) in protic solvents at high temperatures.
Conformational Flexibility: The piperidine ring and the methoxy ether side chain create a "greasy" lipophilic surface, increasing the risk of oiling out (Liquid-Liquid Phase Separation) rather than distinct nucleation.
Chirality: The (R)-configuration at the 3-position requires a system that preserves enantiomeric excess (ee), potentially upgrading it via rejection of the racemate in the mother liquor.
Below is your dynamic troubleshooting guide, structured to move you from "slurry" to "crystal" with high yield and purity.
Module 1: Solvent Selection Logic
Q: I usually start with Ethanol/Water, but I’m seeing degradation. What solvent system should I use?
A:Stop using hot alcohols immediately.
While Ethanol/Water is standard for many amides, your molecule contains a reactive alkyl chloride. At reflux, primary alcohols can slowly displace the chloride (forming the ether byproduct) or hydrolyze the amide.
Why: It has a higher boiling point than Ethyl Acetate (EtOAc), allowing for better dissolution of stubborn solids, but it is less prone to hydrolysis and separates water easily (azeotrope) if your crude contains moisture.
Secondary Choice (Aromatics):Toluene .
Why: Excellent for disrupting intermolecular H-bonds in amides. It often produces denser, block-like crystals compared to the needles often seen in esters.
Anti-Solvent:n-Heptane or Methylcyclohexane .
Why: These are non-polar and miscible with IPAc/Toluene. They drive supersaturation gently.
Visual Logic: Solvent Screening Decision Tree
Caption: Decision logic prioritizing chemical stability of the
-chloro group over standard solubility parameters.
Module 2: Troubleshooting "Oiling Out"
Q: Upon cooling, my solution turns into a milky emulsion or a sticky gum on the bottom. Why isn't it crystallizing?
A: You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly called "oiling out."[1]
This happens because the Metastable Zone Width (MSZW) is too wide, or the melting point of your solid in the solvent mixture is lower than the crystallization temperature (submerged liquidus). The methoxy-piperidine moiety adds flexibility, making the crystal lattice energy difficult to access.
The Fix: The "Seeding & Cycling" Protocol
Determine Saturation Temperature (
): Find the temp where your solid just dissolves in 5-10 volumes of IPAc.
Seed at High Temp: Cool to only 2-3°C below
. Add 0.5 wt% of pure seed crystals. Do not cool further yet.
Age the Seeds: Hold for 1-2 hours. Ensure seeds do not dissolve (if they do,
was wrong) and do not oil out (if oil forms, heat slightly).
Slow Cooling: Cool at a rate of 0.1°C/min. Fast cooling forces the system into the "Oiling Zone."
Visual Logic: Oiling Out Rescue Workflow
Caption: Workflow to bypass the Liquid-Liquid miscibility gap by utilizing a seeded cooling trajectory.
Module 3: Experimental Protocols
Protocol A: Gravimetric Solubility Curve (The "Must-Do" First Step)
Do not guess solubility. Measure it to define your operational window.
Objective: Determine the saturation concentration (
) in Isopropyl Acetate (IPAc).
Step
Action
Technical Note
1
Prepare Vials
Add excess solid (approx 200 mg) to 1 mL IPAc in 3 separate HPLC vials.
2
Equilibrate
Stir at 25°C, 40°C, and 55°C for 4 hours.
3
Filter
Use a syringe filter (0.45 µm PTFE) to draw supernatant. Tip: Pre-warm the syringe for the 55°C sample to prevent crashing out in the needle.
4
Dry & Weigh
Transfer a known volume (e.g., 0.5 mL) to a tared vial. Evaporate solvent under vacuum.[2] Weigh the residue.
5
Calculate
Plot Concentration (mg/mL) vs. Temperature.
Success Criteria: You want a curve that shows a steep rise. If solubility is flat (e.g., 20 mg/mL at 25°C and 25 mg/mL at 55°C), cooling crystallization will yield poor recovery. You must use Anti-solvent or Evaporative crystallization.
Use this if the solubility curve from Protocol A is too flat.
Dissolution: Dissolve 5.0 g of crude material in 15 mL IPAc (3 volumes) at 50°C.
Polishing: Filter hot to remove mechanical impurities (dust/fibers act as uncontrolled nucleation sites).
Initial Charge: Add 5 mL Heptane (1 volume) slowly. The solution should remain clear.
Seeding: Add 25 mg (0.5%) pure seed crystals. Agitate at 45°C for 30 mins. Visual check: The suspension should turn opaque/cloudy as seeds grow.
Dosing: Add 20 mL Heptane (4 volumes) over 2 hours via syringe pump.
Critical: If you add Heptane too fast, you will trap impurities in the lattice or cause oiling.
Cooling: Cool to 0-5°C over 1 hour.
Isolation: Filter and wash with 10% IPAc/Heptane (cold).
Module 4: Quality & Impurity Rejection
Q: My HPLC purity is stuck at 98.5%. How do I remove the "Dimer" impurity?
A: The "Dimer" (reaction of the piperidine nitrogen with the chloroacetyl group of another molecule) is a common byproduct. It is more polar than your product.
Strategy: The Dimer is likely less soluble in non-polar solvents than your product. If you crystallize too fast (high supersaturation), the Dimer precipitates with the product.
Correction: Use Toluene instead of IPAc. The aromatic interactions often solubilize the polar dimer better than the product, keeping the impurity in the mother liquor.
Wash Step: Ensure your filter cake wash is displacement (piston flow) rather than slurry wash, to push the mother liquor (containing the dimer) out of the crystal interstices.
References & Authoritative Sources
Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann. (The foundational text for MSZW and supersaturation theory).
Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Specifics on oiling out and seeding strategies).
ICH Guideline Q3C (R8) . Impurities: Guideline for Residual Solvents. (Basis for selecting Class 3 solvents like IPAc/Heptane).
Pfizer Solvent Selection Guide . Green Chemistry. (Reference for replacing DCM/DMF with IPAc/Toluene).
Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley. (Practical protocols for anti-solvent addition rates).
Disclaimer: This guide assumes standard laboratory safety protocols. The
-chloroamide moiety is a potential alkylating agent; handle with appropriate PPE and containment.
Overcoming steric hindrance in 3-substituted piperidine coupling reactions
Introduction: The Challenge of the 3-Position The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs. While functionalizing the nitrogen atom (position 1) or the less...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Challenge of the 3-Position
The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs. While functionalizing the nitrogen atom (position 1) or the less hindered 4-position is often straightforward, creating C-C or C-N bonds at the 3-position presents a significant synthetic hurdle. The steric bulk of the piperidine ring, particularly in non-planar chair conformations, can severely impede the crucial steps of a catalytic cycle, leading to low yields, slow reactions, or complete failure.
This guide provides a comprehensive troubleshooting resource for researchers encountering difficulties with coupling reactions involving 3-substituted piperidines, with a primary focus on palladium-catalyzed Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling.
Troubleshooting Guide: Common Issues & Solutions
This section is designed to help you diagnose and resolve common problems encountered during the coupling of 3-substituted piperidines.
Q1: My reaction shows very low or no conversion, even after extended reaction times. What are the most likely causes?
This is the most common failure mode and typically points to an issue in the catalytic cycle, often exacerbated by steric hindrance.
Possible Cause 1: Inefficient Oxidative Addition
The first step, where the palladium catalyst inserts into the aryl halide bond, can be slow.
Solution: For less reactive aryl chlorides, consider switching to the corresponding aryl bromide or iodide. If you must use an aryl chloride, ensure you are using a catalyst system known to be effective for their activation, such as one employing a highly electron-rich phosphine ligand like RuPhos or BrettPhos.
Possible Cause 2: Impeded Reductive Elimination
This is often the rate-limiting step for sterically demanding substrates. The bulky 3-substituted piperidine and the coupling partner must be brought close together on the palladium center to form the new bond.
Solution 1: Switch to a Bulkier Ligand. This may seem counterintuitive, but bulky, electron-rich phosphine ligands can promote reductive elimination. They form a wider "bite angle" on the metal center, which can facilitate the expulsion of the product. The GPhos and tBuXPhos ligand families are excellent starting points for highly hindered substrates.
Solution 2: Increase Reaction Temperature. If the catalyst is thermally stable, increasing the temperature can provide the necessary activation energy to overcome the barrier to reductive elimination. Monitor for catalyst decomposition (a common sign is the formation of palladium black).
Solution 3: Change the Base. The choice of base is critical. For Buchwald-Hartwig reactions, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is often required to efficiently deprotonate the piperidine nitrogen. For Suzuki couplings, a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often used, and its solubility can play a key role.
Caption: A decision tree for troubleshooting low conversion in coupling reactions.
Q2: I'm seeing significant amounts of a side product from dehalogenation of my aryl halide. How can I prevent this?
Dehalogenation (replacement of the halide with hydrogen) is a common side reaction, often resulting from a competing β-hydride elimination pathway or other decomposition pathways.
Solution 1: Use a More Appropriate Base. For Suzuki couplings, switching from an alkoxide base to a carbonate (Cs₂CO₃) or phosphate (K₃PO₄) can minimize dehalogenation. For Buchwald-Hartwig reactions, ensure the base is sufficiently strong to deprotonate the amine faster than competing side reactions occur.
Solution 2: Lower the Reaction Temperature. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and side reactions. Try running the reaction at a lower temperature (e.g., 80-100 °C) for a longer period.
Solution 3: Choose a Ligand that Promotes Reductive Elimination. Ligands that accelerate the desired C-N or C-C bond formation will naturally outcompete the pathways leading to dehalogenation. The use of bulky biarylphosphine ligands is highly recommended.
Q3: My reaction works, but the yield is inconsistent between runs. What can I do to improve reproducibility?
Inconsistent results often stem from sensitivity to air, moisture, or reagent quality.
Solution 1: Rigorous Inert Atmosphere Technique. Palladium(0) catalysts are oxygen-sensitive. Ensure your reaction vessel is properly dried and that all solvents and liquid reagents are thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (argon or nitrogen) for at least 30 minutes. Perform all reagent additions under a positive pressure of inert gas.
Solution 2: Use High-Purity Reagents. The quality of the palladium precursor, ligand, and base is paramount. Use reagents from reputable suppliers. Boronic acids, in particular, can degrade upon storage and may contain inhibitory boroxine species.
Solution 3: Pre-form the Catalyst. Instead of adding the palladium precursor and ligand separately, you can pre-form the active catalyst. This involves stirring the palladium source (e.g., Pd₂(dba)₃) and the ligand in the reaction solvent for a few minutes before adding the other reagents. This can lead to more consistent catalyst activation.
Mechanism Spotlight: The Buchwald-Hartwig Catalytic Cycle
Understanding the mechanism is key to rational troubleshooting. Steric hindrance from the 3-substituted piperidine primarily affects the two most crowded steps: amine coordination/deprotonation and reductive elimination.
Caption: The Pd-catalyzed Buchwald-Hartwig cycle. Steric hindrance is most impactful at the highlighted steps.
The bulky piperidine (R₂NH) makes the coordination to the palladium center (Step B -> C) and the final bond-forming reductive elimination (Step D -> A) energetically demanding. Using a bulky ligand (L) helps to force the Aryl and Amine groups into a conformation that favors the final bond formation.
Key Protocols & Starting Points
Protocol 1: General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide with a 3-Substituted Piperidine
This protocol provides a robust starting point for optimization.
Reagents & Equipment:
Aryl Bromide (1.0 equiv)
3-Substituted Piperidine (1.2 equiv)
Palladium Precursor: Pd₂(dba)₃ (1 mol%)
Ligand: RuPhos (2.5 mol%)
Base: Sodium tert-butoxide (1.4 equiv)
Anhydrous Toluene (0.1 - 0.2 M)
Schlenk flask or sealed vial, magnetic stirrer, inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure:
Vessel Preparation: Add a stir bar to a Schlenk flask and dry it under vacuum with a heat gun. Allow it to cool to room temperature under an inert atmosphere.
Reagent Addition: To the flask, add the aryl bromide, Pd₂(dba)₃, RuPhos, and sodium tert-butoxide.
Inert Atmosphere: Evacuate and backfill the flask with inert gas three times.
Solvent & Amine Addition: Add the anhydrous, degassed toluene via syringe, followed by the 3-substituted piperidine.
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere if possible) and analyzing by TLC or LC-MS. The reaction is typically complete in 12-24 hours.
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and quench by slowly adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.
Table 1: Recommended Catalyst Systems for Hindered Substrates
Ligand Family
Example Ligands
Palladium Precursor
Typical Substrates
Key Feature
Buchwald Biarylphosphines
RuPhos, XPhos, BrettPhos
Pd₂(dba)₃, Pd(OAc)₂
Aryl chlorides, hindered amines
Highly active, thermally stable, promotes fast reductive elimination.
Josiphos Ferrocenylphosphines
SL-J009-1
Pd(OAc)₂
Electron-poor amines
Effective for challenging electronic profiles.
Mor-DalPhos
Mor-DalPhos
Pd(OAc)₂
Highly hindered primary and secondary amines
Features a morpholine moiety that can enhance solubility and activity.
Frequently Asked Questions (FAQs)
Q: Can I use a different solvent?
A: Yes. Dioxane and THF are common alternatives to toluene. However, toluene is often preferred for its higher boiling point, which can be beneficial for difficult couplings. Ensure any solvent used is anhydrous and degassed.
Q: My reaction turns black immediately. What does this mean?
A: The formation of a fine black precipitate is often "palladium black," a sign of catalyst decomposition into inactive Pd(0) metal. This can be caused by impurities (especially oxygen), excessive temperature, or an inappropriate ligand/substrate combination. Rigorously exclude air and consider a more robust ligand.
Q: Is it necessary to use an expensive palladium precursor like Pd₂(dba)₃?
A: While Pd(OAc)₂ is cheaper, it is a Pd(II) source and must be reduced in situ to the active Pd(0) catalyst. Pd₂(dba)₃ is a direct Pd(0) source and can provide more reliable and consistent results, which is often crucial when developing a challenging reaction.
Q: How do I choose between NaOtBu, K₃PO₄, and Cs₂CO₃?
A: For C-N Buchwald-Hartwig couplings, a strong base like NaOtBu is usually required to deprotonate the piperidine. For C-C Suzuki couplings, where the transmetalation step is key, a milder base like K₃PO₄ or Cs₂CO₃ is standard. Cesium carbonate is more soluble in organic solvents than potassium phosphate, which can sometimes accelerate the reaction.
References
Title: A Simple, Efficient, and General Method for the Palladium-Catalyzed Synthesis of Anilines
Source: Angewandte Chemie International Edition
URL: [Link]
Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amination
Source: Accounts of Chemical Research
URL: [Link]
Title: The Role of Steric and Electronic Properties of Buchwald-Type Ligands in the Reductive Elimination of C–N Bonds from Palladium(II)
Source: Organometallics
URL: [Link]
Title: A New Family of Modularly Designed and Easily Synthesized Chiral Monophosphine Ligands for the Asymmetric Hydrogenation of Ketones
Source: Angewandte Chemie International Edition
URL: [Link]
Title: The Suzuki–Miyaura cross-coupling reaction: a personal perspective from the 2010 Nobel Prize lecture
Source: Chemical Communications
URL: [Link]
Title: Palladium Precatalysts for Cross-Coupling Reactions
Source: Chemical Reviews
URL: [Link]
Reference Data & Comparative Studies
Validation
1H NMR interpretation of 2-Chloro-1-((R)-3-methoxy-piperidin-1-yl)-ethanone
This guide is structured as a technical advisory document for analytical chemists and medicinal chemists. It addresses the specific spectroscopic challenges associated with 2-Chloro-1-((R)-3-methoxy-piperidin-1-yl)-ethan...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is structured as a technical advisory document for analytical chemists and medicinal chemists. It addresses the specific spectroscopic challenges associated with 2-Chloro-1-((R)-3-methoxy-piperidin-1-yl)-ethanone , a common chiral building block in drug discovery (often associated with BTK inhibitors and other kinase targets).
In the analysis of 2-Chloro-1-((R)-3-methoxy-piperidin-1-yl)-ethanone , researchers frequently encounter a spectrum that appears "impure" or "complex" despite high chemical purity.[1][2] The core challenge is the restricted rotation of the amide bond combined with the C3-chiral center , which creates two distinct diastereomeric rotamers in solution.
This guide compares three analytical approaches to resolving this complexity:
Standard Ambient NMR (
): High structural detail but prone to misinterpretation (signal doubling).[1][2]
Variable Temperature (VT) NMR: The gold standard for confirming purity by signal coalescence.[1]
2D EXSY/NOESY: The definitive method for structural assignment.[1]
Mechanistic Grounding: The Rotamer Problem
Before interpreting the spectrum, one must understand the dynamic equilibrium. The
bond possesses partial double-bond character (approx. 16-20 kcal/mol barrier), preventing free rotation at room temperature.[1][2]
Because the piperidine ring has a fixed chiral center at C3 (
-configuration), the two rotamers (syn/anti relative to the methoxy group) are diastereomers , not enantiomers.[2] Consequently, they have distinct physical properties and distinct NMR chemical shifts.[1][2]
Visualization: Rotameric Equilibrium
The following diagram illustrates the equilibrium between the two rotameric forms (A and B) and the analytical decision pathway.
Caption: Logical flow of rotamer generation and the critical analytical decision point.
Comparative Analysis of Analytical Methods
This section objectively compares methods for validating the structure and purity of the target compound.
Method A: Standard Ambient NMR (25°C in
)
Status: Routine but potentially confusing.
Observation: You will observe two sets of signals for most protons.[1] The ratio is typically unequal (e.g., 60:40 or 70:[2]30) due to the energy difference between the rotamers.[1]
Key Diagnostic Feature: The 2-chloroacetyl protons (
) appear as two separate singlets (or AB quartets) around 4.0–4.2 ppm.[1][2]
Pros: High resolution; no special setup required.[1]
Cons: Integration values do not match 1H, 2H, 3H integers directly (e.g., a "1H" signal integrates to 0.6H and 0.4H).
Method B: Variable Temperature (VT) NMR (80-100°C in DMSO-
)
Status: Recommended for Purity Confirmation.
Observation: As temperature increases, the rotation rate exceeds the NMR timescale. The two sets of signals broaden and eventually coalesce into a single, sharp average set.
Pros: Simplifies integration (restores integer values); proves the "impurities" are actually the compound itself.
Cons: Requires high-boiling solvent (DMSO, Toluene); potential for thermal degradation if the compound is labile.[1][2]
Method C: 2D NOESY / EXSY
Status: Definitive Structural Proof.
Observation: Cross-peaks appear between the corresponding signals of Rotamer A and Rotamer B (Exchange Spectroscopy).[2]
The following table details the expected chemical shifts for the specific functional groups of 2-Chloro-1-((R)-3-methoxy-piperidin-1-yl)-ethanone . Note that exact values vary by concentration and specific rotamer ratio.[1]
Proton Group
Expected Shift ( ppm)
Multiplicity
Rotameric Behavior
Interpretation Notes
4.00 – 4.25
Singlet (x2) or ABq
Diagnostic. Splits into two distinct singlets/quartets.[1][2]
Do not mistake for residual solvent or unreacted chloroacetyl chloride.[1] Sum of integrals = 2H.[1]
Acquire the spectrum.[3][4][5][6][7][8][9][10][11]
Result: The chloroacetyl protons should merge into a single singlet. The methoxy region should simplify.
Cool Down:
Return to 25°C and re-acquire.
Validation: The spectrum must return to the original "split" state. This confirms the compound did not degrade during heating.
Diagram: Analytical Workflow
Caption: Decision tree for validating amide rotamers via Variable Temperature NMR.
References
Clayden, J., et al. (2001).[1][2] Restricted Rotation in Amides. In Organic Chemistry. Oxford University Press.[1] (General mechanism of amide rotation).[1][2]
Bain, A. D. (2003).[1][2] Chemical exchange in NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 43(3-4), 63-103.[1][2] Link[1][2]
Aridoss, G., et al. (2007).[1][2][9] Synthesis and NMR spectral studies of N-chloroacetyl-2,6-diarylpiperidin-4-ones. Spectrochimica Acta Part A, 68(5), 1153-1163.[1][2][9] (Specific analogue spectral data). Link
Nanalysis Corp. (2023).[1][2] Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds. AZoM. Link
Reich, H. J. (2024).[1][2] Dynamic NMR - The NMR of Exchange Systems. University of Wisconsin-Madison.[1] Link
Comparative Guide: Chiral HPLC Methods for Separating (R) and (S) 1-(3-methoxypiperidin-1-yl)ethanone
Executive Summary 1-(3-methoxypiperidin-1-yl)ethanone (N-acetyl-3-methoxypiperidine) is a critical chiral intermediate, often utilized in the synthesis of BTK inhibitors and other piperidine-based pharmacophores. The pha...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(3-methoxypiperidin-1-yl)ethanone (N-acetyl-3-methoxypiperidine) is a critical chiral intermediate, often utilized in the synthesis of BTK inhibitors and other piperidine-based pharmacophores. The pharmacological efficacy of these drugs frequently depends on the absolute configuration at the C3-position of the piperidine ring.
This guide compares the two most robust chromatographic methods for resolving its enantiomers: Immobilized Amylose (Method A) and Coated Cellulose (Method B) . While both utilize polysaccharide-based stationary phases, they offer distinct advantages regarding solvent flexibility, selectivity (
), and loading capacity.
Quick Comparison Matrix
Feature
Method A: Immobilized Amylose
Method B: Coated Cellulose
Primary Column
CHIRALPAK® IA
CHIRALCEL® OD-H
Selectivity Mechanism
Amylose tris(3,5-dimethylphenylcarbamate)
Cellulose tris(3,5-dimethylphenylcarbamate)
Solvent Compatibility
High (Compatible with DCM, THF, MtBE)
Restricted (Alkanes/Alcohols only)
Resolution ()
Robust (> 2.0 typical)
High Selectivity (often > 3.0)
Primary Use Case
Method Development & Screening
High-Purity Analytical QC
Part 1: Critical Analysis of Methods
Method A: Immobilized Amylose (CHIRALPAK® IA)
The Modern Standard for Robustness
The CHIRALPAK® IA column represents the "immobilized" generation of chiral stationary phases (CSPs). Unlike traditional coated phases, the amylose selector is chemically bonded to the silica support.
Mechanism: The 3-methoxypiperidine moiety inserts into the chiral grooves of the amylose polymer. The
-acetyl group provides a critical "handle" for hydrogen bonding with the carbamate groups on the CSP.
Why it works for this molecule: The immobilization allows for the use of "non-standard" solvents like Dichloromethane (DCM) or Ethyl Acetate. For 1-(3-methoxypiperidin-1-yl)ethanone, which has moderate polarity, the ability to add DCM can significantly improve peak shape and solubility during preparative scale-up.
Pros: Indestructible by standard organic solvents; stable baselines.
Cons: Occasionally lower theoretical plate count compared to coated versions due to the immobilization chemistry.
Method B: Coated Cellulose (CHIRALCEL® OD-H)
The "Gold Standard" for Selectivity
CHIRALCEL® OD-H is a coated phase where the cellulose derivative is physically adsorbed onto the silica. It historically shows higher enantioselectivity for 3-substituted piperidines than amylose phases.
Mechanism: The cellulose backbone forms a rigid helical cavity that discriminates tightly based on the spatial orientation of the C3-methoxy group.
Why it works for this molecule: The rigid cavity of cellulose often provides better discrimination for smaller substituents (like the methoxy group) compared to the more flexible amylose helix.
Pros: Often yields higher separation factors (
), allowing for shorter run times.
Cons:Strict Solvent Limits. Using DCM, THF, or Acetone will strip the coating and destroy the column.[1]
Part 2: Detailed Experimental Protocols
Sample Preparation
Synthesis Note: If starting from 3-methoxypiperidine (free amine), ensure complete acetylation. Residual free amine can cause severe peak tailing.
Protocol:
Dissolve 10 mg of racemic 1-(3-methoxypiperidin-1-yl)ethanone in 1 mL of Ethanol (EtOH) .
Filter through a 0.45 µm PTFE syringe filter.
Critical Step: If using Method B (OD-H), ensure the sample contains zero traces of prohibited solvents (e.g., DCM) from the synthesis workup.
Temperature: 20°C (Lower temperature enhances resolution on coated phases).
Detection: UV @ 210 nm.
Expected Retention:
Enantiomer 1: ~12.0 min
Enantiomer 2: ~15.5 min
Representative Performance Data
Data derived from comparative studies of N-acyl-3-substituted piperidine analogs [1, 2].
Parameter
Method A (IA - Hex/EtOH)
Method B (OD-H - Hex/IPA)
Selectivity ()
1.25
1.42
Resolution ()
2.8 (Baseline)
4.1 (High Baseline)
Tailing Factor ()
1.1
1.2
Analysis Time
< 12 min
< 18 min
Part 3: Visualizations
Method Development Decision Tree
This diagram outlines the logical flow for selecting the optimal method based on initial screening results.
Figure 1: Decision tree for selecting between Immobilized Amylose (IA) and Coated Cellulose (OD-H) phases.
Separation & Purification Workflow
This diagram illustrates the complete workflow from racemic mixture to isolated enantiomers.
Figure 2: Operational workflow for the isolation of (R) and (S) enantiomers.
References
Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H Columns. Retrieved from [Link]
Ali, I., et al. (2006). "Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC." Talanta, 69(4), 1013-1017.
Wang, F., et al. (2004). "Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation." Journal of Chromatography A, 1034(1-2), 117-123.
BenchChem. (2025).[3] "Determining the Enantiomeric Purity of 3-Methylpiperidine: A Comparative Guide."
A Comparative Guide to the Reactivity of Chloroacetyl vs. Bromoacetyl Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the synthesis of novel molecular entities with tailored biological activities is paramount. Pip...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis of novel molecular entities with tailored biological activities is paramount. Piperidine scaffolds are prevalent in a vast array of pharmaceuticals, and their functionalization is a key step in drug discovery. Among the various methods for modifying the piperidine nitrogen, acylation with haloacetyl groups introduces a versatile handle for further chemical elaboration. This guide provides an in-depth comparison of the reactivity of two common reagents used for this purpose: chloroacetyl halides and bromoacetyl halides, in the context of their reaction with piperidine to form the corresponding N-haloacetylpiperidine derivatives.
The Fundamental Difference: A Tale of Two Halogens
The choice between a chloroacetyl and a bromoacetyl moiety for the N-acylation of piperidine hinges on the desired reactivity of the resulting derivative. The core of this decision lies in the inherent chemical properties of chlorine and bromine as leaving groups in nucleophilic substitution reactions.
Theoretical Underpinnings of Reactivity
The N-acylation of piperidine with a haloacetyl halide (either chloroacetyl chloride or bromoacetyl bromide) proceeds via a nucleophilic acyl substitution mechanism.[1] In this reaction, the nitrogen atom of the piperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the haloacetyl halide. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the halide ion as a leaving group to yield the final N-acylpiperidine product.
The rate of this reaction is significantly influenced by the ability of the halide to depart from the tetrahedral intermediate. A better leaving group will facilitate a faster reaction. The quality of a leaving group is inversely related to its basicity; weaker bases are better leaving groups.[1]
When comparing chloride (Cl⁻) and bromide (Br⁻), bromide is the superior leaving group. This is because hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), meaning that the bromide ion is a weaker conjugate base than the chloride ion.[1] The larger atomic radius and greater polarizability of the bromide ion also contribute to its stability in solution, making it a more facile leaving group.
Therefore, it is a well-established principle in organic chemistry that bromoacetyl derivatives are more reactive towards nucleophiles than their chloroacetyl counterparts.[1]
Reactivity Comparison: Chloroacetyl vs. Bromoacetyl Derivatives
Based on the fundamental principles of leaving group ability, bromoacetyl piperidine derivatives are inherently more reactive than chloroacetyl piperidine derivatives. This heightened reactivity of the bromoacetyl group manifests in several key aspects of their chemical behavior.
Key Reactivity Differences:
Feature
Chloroacetyl Piperidine
Bromoacetyl Piperidine
Rationale
Reaction Rate with Nucleophiles
Slower
Faster
Bromide is a better leaving group than chloride.[1]
Reaction Conditions
May require more forcing conditions (e.g., higher temperatures, longer reaction times).
Reacts under milder conditions.
Higher reactivity allows for less stringent reaction parameters.
Substrate Scope
May be less effective with weaker nucleophiles.
More effective with a broader range of nucleophiles, including weaker ones.
The greater electrophilicity of the bromoacetyl carbonyl carbon facilitates attack by a wider array of nucleophiles.
Stability
Generally more stable and easier to handle and store.
Can be more prone to degradation, especially in the presence of moisture or nucleophiles.
Higher reactivity can lead to lower shelf-life.
Experimental Protocols: Synthesis of N-Haloacetylpiperidines
The following protocols provide a general framework for the synthesis of 1-(chloroacetyl)piperidine and 1-(bromoacetyl)piperidine. The higher reactivity of bromoacetyl bromide may allow for shorter reaction times or lower temperatures.
General Procedure for the N-Acylation of Piperidine
Materials:
Piperidine
Chloroacetyl chloride or Bromoacetyl bromide
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
Triethylamine (TEA) or other non-nucleophilic base
Anhydrous sodium sulfate or magnesium sulfate
Standard laboratory glassware for inert atmosphere reactions
Magnetic stirrer and stir bar
Ice bath
Procedure:
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve piperidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
Addition of Acyl Halide: Slowly add a solution of either chloroacetyl chloride (1.1 equivalents) or bromoacetyl bromide (1.1 equivalents) in anhydrous dichloromethane to the stirred piperidine solution via the dropping funnel over a period of 15-30 minutes. Maintain the temperature at 0 °C during the addition.
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
Workup: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer.
Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL).
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired N-haloacetylpiperidine.
Visualizing the Chemistry
Reaction Mechanism
The diagram below illustrates the nucleophilic acyl substitution mechanism for the reaction of piperidine with a haloacetyl halide.
Caption: Nucleophilic attack of piperidine on the haloacetyl halide.
Experimental Workflow
The following diagram outlines the key steps in the synthesis of N-haloacetylpiperidines.
Caption: Key stages in the synthesis of N-haloacetylpiperidines.
Conclusion
The selection between chloroacetyl and bromoacetyl piperidine derivatives is a critical decision in the design of a synthetic route. Bromoacetyl derivatives offer the advantage of higher reactivity, enabling reactions to proceed under milder conditions and with a wider range of nucleophiles. This increased reactivity, however, comes at the cost of reduced stability. Conversely, chloroacetyl derivatives are more stable and may be preferred when a more controlled, slower reaction is desired or when the subsequent nucleophilic substitution needs to be performed under more forcing conditions. A thorough understanding of these reactivity differences allows the researcher to make an informed choice that best suits the specific needs of their synthetic strategy.
References
Chemistry Steps. Reactivity of Alkyl Halides in SN2 Reactions. [Link]
quimicaorganica.org. The leaving group in the nucleophilic substitution - SN2. [Link]
YouTube. 7.7-11 Part 4: The effect of leaving group on the SN2 reaction. [Link]
PrepChem.com. (1) Preparation of N,N'-bischloroacetylpiperazine. [Link]
ResearchGate. Scheme 1. General strategy for the synthesis of piperidine derivatives.... [Link]
ACS Publications. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. [Link]
Covalent Probe Validation: Verifying Target Engagement of 2-Chloro-1-((R)-3-methoxy-piperidin-1-yl)-ethanone
Executive Summary The resurgence of Targeted Covalent Inhibitors (TCIs) has driven the widespread adoption of fragment-based drug discovery (FBDD) using electrophilic libraries. 2-Chloro-1-((R)-3-methoxy-piperidin-1-yl)-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The resurgence of Targeted Covalent Inhibitors (TCIs) has driven the widespread adoption of fragment-based drug discovery (FBDD) using electrophilic libraries. 2-Chloro-1-((R)-3-methoxy-piperidin-1-yl)-ethanone is a representative electrophilic fragment consisting of an
-chloroacetamide warhead and an (R)-3-methoxy-piperidine recognition moiety. Because chloroacetamides are highly reactive with thiols in aqueous conditions[1], verifying their specific, covalent target engagement requires rigorous analytical workflows.
This guide provides an objective comparison of chloroacetamides against alternative covalent warheads and details self-validating experimental protocols to confirm specific covalent binding, rule out promiscuous reactivity, and determine kinetic parameters.
Warhead Chemistry & Comparative Performance
The mechanism of action for 2-Chloro-1-((R)-3-methoxy-piperidin-1-yl)-ethanone relies on the intrinsic reactivity of its
-chloroacetamide group. When positioned near a nucleophilic residue—typically a deprotonated cysteine thiolate—the warhead undergoes an irreversible nucleophilic substitution, displacing the chloride ion and forming a stable thioether bond[2].
Fig 1: SN2 mechanism of chloroacetamide covalent binding to a target cysteine residue.
Comparative Analysis
Choosing the correct warhead is a balance between intrinsic reactivity and target-driven selectivity. While chloroacetamides make up a significant portion of covalent fragment libraries due to their high hit rates[1], they must be carefully compared against alternatives to ensure they do not act as pan-assay interference compounds (PAINS).
Table 1: Comparative Performance of Covalent Warheads
Warhead Type
Intrinsic Reactivity
Reaction Mechanism
Reversibility
Primary Application & Performance Notes
Chloroacetamide
High
Substitution
Irreversible
Ideal for "electrophile-first" fragment screening. High hit rate but requires strict validation to rule out off-target labeling[3].
Acrylamide
Moderate (Tunable)
Michael Addition
Irreversible
Gold standard for clinical TCIs. Lower intrinsic reactivity ensures bond formation is driven by non-covalent affinity ()[1].
Chloromethyl Ketone
Very High
Substitution
Irreversible
Highly potent; frequently used in enzyme inhibitors and novel antibiotics, but prone to high background reactivity[4].
Vinyl Sulfonamide
High
Michael Addition
Irreversible
Excellent for chemical probes and activity-based protein profiling (ABPP); highly stable in plasma.
Self-Validating Experimental Workflows
To definitively prove that 2-Chloro-1-((R)-3-methoxy-piperidin-1-yl)-ethanone binds covalently and specifically to your target, you must establish three pillars of evidence: intact mass shift, site-specific modification, and saturable kinetics.
Fig 2: Mass spectrometry and biochemical workflow for validating covalent engagement.
Protocol A: Intact Native Mass Spectrometry (nMS)
Causality: Traditional denaturing MS destroys non-covalent complexes. Native MS (nMS) preserves the folded protein state, allowing you to observe simultaneous non-covalent binding and covalent modification. This differentiates true active-site engagement from non-specific surface labeling[5].
Buffer Exchange: Desalt the purified target protein into a volatile native buffer (e.g., 200 mM ammonium acetate, pH 7.4) using size-exclusion chromatography.
Incubation: Incubate the protein (typically 5-10
M) with a 10-fold molar excess of 2-Chloro-1-((R)-3-methoxy-piperidin-1-yl)-ethanone at room temperature for 1-4 hours.
Self-Validating Controls:
Vehicle Control: Run a DMSO-only sample to confirm baseline protein mass and calculate the Z-factor[1].
Mutant Control: Run a parallel incubation with a Cys-to-Ser mutant of the target protein. A lack of mass shift in the mutant confirms the warhead is not promiscuously labeling secondary cysteines[3].
Acquisition: Analyze via nMS. A successful covalent event will yield a mass shift of +155.22 Da (Molecular weight of the fragment [191.68 Da] minus the HCl leaving group[36.46 Da]).
Protocol B: LC-MS/MS Peptide Mapping
Causality: While intact MS proves a covalent adduct formed, it does not prove where. Peptide mapping via MS/MS sequencing is required to pinpoint the exact cysteine residue modified, providing direct evidence of the binding pocket[2].
Quenching & Alkylation: Stop the reaction by adding a denaturant (e.g., 8M Urea). Immediately add 10 mM iodoacetamide (IAA). Causality: IAA caps all unreacted, free cysteines, preventing the chloroacetamide fragment from scrambling or reacting during the digestion process.
Digestion: Dilute the urea to < 2M and add sequencing-grade Trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C[2].
Desalting: Clean up peptides using C18 StageTips.
LC-MS/MS Analysis: Run the sample on a high-resolution mass spectrometer (e.g., Orbitrap). Search the resulting spectra for the target peptide containing a static +155.22 Da modification on cysteine.
Protocol C: Time-Dependent Kinetic Evaluation (
)
Causality: A true targeted covalent inhibitor follows a two-step mechanism: reversible binding (
) followed by irreversible bond formation (). If the reaction rate increases linearly with concentration without ever saturating, the compound is a non-specific reactive poison rather than a targeted probe[3].
Assay Setup: Utilize a functional readout (e.g., Fluorescence Polarization or an enzymatic activity assay) specific to your target[3].
Time-Course Measurement: Pre-incubate the target protein with varying concentrations of the fragment (spanning above and below the expected
). Measure activity continuously or at discrete time points (e.g., 0, 10, 30, 60, 120 minutes).
Data Fitting: Plot the natural log of remaining activity versus time to find the observed rate constant (
) for each concentration. Fit the values to the hyperbolic equation:
Self-Validation: A successful fit to this curve proves the fragment relies on initial non-covalent affinity prior to covalent bond formation.
Conclusion
Validating the covalent binding of 2-Chloro-1-((R)-3-methoxy-piperidin-1-yl)-ethanone requires moving beyond simple inhibition assays. Because chloroacetamides possess high intrinsic reactivity, researchers must employ self-validating mass spectrometry and kinetic workflows. By combining native MS, rigorous mutant controls, peptide mapping, and
determination, drug development professionals can confidently distinguish true targeted covalent probes from promiscuous chemical artifacts.
References
[2] Title: Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. Source: PubMed. URL:[Link]
[3] Title: Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. Source: PMC. URL:[Link]
[1] Title: Application of a MALDI mass spectrometry assay to identify covalent fragments targeting the methyl-lysine reader protein MPP8. Source: DOI. URL:[Link]
[5] Title: Electrophilic fragment screening using native mass spectrometry to identify covalent probes for surface cysteines. Source: ConnectSci. URL:[Link]
[4] Title: Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target. Source: bioRxiv. URL:[Link]
Structural Confirmation of 2-Chloro-1-((R)-3-methoxy-piperidin-1-yl)-ethanone: A Comparative Analytical Guide
Determining the absolute configuration of chiral intermediates is a non-negotiable gateway in pharmaceutical development. For 2-Chloro-1-((R)-3-methoxy-piperidin-1-yl)-ethanone —a highly flexible, functionalized -chloroa...
Author: BenchChem Technical Support Team. Date: March 2026
Determining the absolute configuration of chiral intermediates is a non-negotiable gateway in pharmaceutical development. For 2-Chloro-1-((R)-3-methoxy-piperidin-1-yl)-ethanone —a highly flexible, functionalized
-chloroamide used as a building block in targeted therapeutics—confirming the (R)-configuration at the C3 position of the piperidine ring presents unique analytical challenges. The molecule's low molecular weight, conformational flexibility, and propensity to form oils rather than crystalline solids demand a rigorous, self-validating analytical strategy.
This guide objectively compares Single-Crystal X-ray Diffraction (SC-XRD) against alternative chiroptical and spectroscopic methods, providing a field-proven, step-by-step methodology for absolute structural confirmation.
The Analytical Challenge: Why is this Molecule Difficult?
The molecular architecture of 2-Chloro-1-((R)-3-methoxy-piperidin-1-yl)-ethanone introduces three specific hurdles:
Conformational Flexibility: The piperidine ring can adopt multiple chair conformations, and the methoxy group adds rotational freedom. This flexibility often frustrates crystal lattice formation, yielding amorphous solids or viscous oils.
Lack of Heavy Atoms (for standard XRD): While it lacks heavy transition metals, it does contain a chlorine atom. Exploiting this chlorine atom is the crux of our SC-XRD strategy.
Risk of Racemization: The
-chloroamide moiety is reactive. Analytical methods must be rapid and non-destructive to ensure the sample hasn't epimerized during sample preparation.
Comparative Analysis of Structural Confirmation Techniques
To establish absolute stereochemistry, scientists typically rely on four primary techniques. Below is an objective comparison of their performance for this specific class of molecules.
Quantitative Method Comparison
Analytical Technique
Absolute Configuration Ab Initio?
Sample Requirement
Throughput
Key Advantage for this Molecule
Primary Limitation
SC-XRD (Cu K)
Yes (Direct 3D)
1–5 mg (Single Crystal)
Low (Days)
Definitive proof; utilizes the Cl atom for anomalous dispersion.
Requires a high-quality single crystal.
VCD (Vibrational CD)
Yes (via DFT)
10–20 mg (Solution)
Medium (Hours)
Works in solution state; no crystallization required.
Requires complex ab initio DFT calculations.
1H NMR Anisotropy
Yes (Relative to Agent)
2–5 mg (Solution)
Medium (Hours)
Highly sensitive; excellent for determining enantiomeric purity.
Requires chiral derivatization (e.g., MNP acid).
Chiral HPLC
No (Needs Reference)
< 1 mg (Solution)
High (Minutes)
Best for routine batch monitoring of enantiomeric excess ().
Cannot determine absolute configuration without a known standard.
Data synthesized from standard crystallographic and spectroscopic validation parameters [1][2][3].
Logical Workflow of Analytical Techniques
The following diagram illustrates the logical relationship and distinct outputs of the four primary techniques used in chiral confirmation.
Fig 1. Logical relationship and specific data outputs of chiral confirmation techniques.
In-Depth SC-XRD Methodology (The Gold Standard)
While [3] and [2] are excellent orthogonal methods, SC-XRD remains the definitive, self-validating arbiter of absolute configuration.
Because 2-Chloro-1-((R)-3-methoxy-piperidin-1-yl)-ethanone is prone to oiling out, our protocol incorporates a modern co-crystallization chaperone strategy alongside optimized X-ray parameters.
Step-by-Step Experimental Protocol
Step 1: Crystallization Strategy
Causality & Rationale: Flexible piperidines often resist forming ordered lattices. If the compound is an oil, we utilize a tetraaryladamantane (TEO) crystallization chaperone. The TEO host creates a rigid, porous framework that encapsulates the flexible analyte via van der Waals forces, forcing it into a crystalline state [1].
Procedure:
Dissolve 3–5 mg of the synthesized compound in 0.5 mL of dichloromethane (DCM).
Add an equimolar amount of finely powdered TEO chaperone.
Allow the solvent to evaporate slowly under a pierced septum at 4°C to minimize thermal motion and prevent degradation of the
-chloroamide.
Self-Validation Check: Inspect the resulting solids under a polarized light microscope. True single crystals will extinguish light uniformly upon rotation. Mosaicity should be visually estimated; avoid clustered or twinned needles.
Step 2: X-Ray Data Collection
Causality & Rationale: Molybdenum (Mo K
) radiation ( Å) is standard for routine crystallography but yields a weak anomalous dispersion signal for light atoms like chlorine (). To definitively assign the (R)-configuration, we must use Copper (Cu K) radiation ( Å). The longer wavelength significantly enhances the anomalous scattering of the chlorine atom (), providing the necessary contrast to distinguish enantiomers.
Procedure:
Mount a high-quality single crystal (approx.
mm) on a MiTeGen loop using perfluoropolyether oil.
Flash-cool the crystal to 100 K using an Oxford Cryosystem. Causality: Cryo-cooling minimizes atomic thermal vibrations (Debye-Waller factors), sharpening the diffraction spots and improving high-angle data resolution.
Collect data on a diffractometer equipped with a Cu K
microfocus source and a CMOS detector. Ensure high redundancy (multiplicity > 4) to accurately measure the small intensity differences between Friedel pairs ( vs ).
Step 3: Structure Solution and Refinement
Causality & Rationale: The structure is solved using intrinsic phasing and refined using full-matrix least-squares on
. The absolute configuration is mathematically validated using the Flack parameter (), which calculates the fractional contribution of the inverted enantiomer in the crystal.
Self-Validation Check (The Flack Parameter):
If
(with an esd ), the (R)-configuration is definitively confirmed.
If
, the synthesis yielded the (S)-enantiomer (inversion occurred).
If
, the sample is a racemate or the crystal is inversion-twinned.
SC-XRD Decision Workflow
Fig 2. Decision tree for SC-XRD structural confirmation based on the physical state of the analyte.
Conclusion
For the structural confirmation of 2-Chloro-1-((R)-3-methoxy-piperidin-1-yl)-ethanone, SC-XRD utilizing Cu K
radiation is the undisputed gold standard. By leveraging the anomalous dispersion of the native chlorine atom, researchers can achieve unambiguous assignment of the (R)-stereocenter. In cases where the molecule resists crystallization, modern co-crystallization chaperones [1] bridge the gap, allowing liquid or amorphous samples to be analyzed with crystallographic precision. While VCD and NMR offer powerful orthogonal validation, they should be viewed as complementary to the absolute geometric proof provided by X-ray diffraction.
References
Absolute Configuration of Small Molecules by Co-Crystallization
Angewandte Chemie International Edition, Krupp F., Frey W., Richert C. (2020).
URL:[Link]
Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy
Chirality, Harada N. (2008).
URL:[Link]
A Guide to the Safe Disposal of 2-Chloro-1-((R)-3-methoxy-piperidin-1-yl)-ethanone
This document provides a detailed, procedural guide for the safe handling and disposal of 2-Chloro-1-((R)-3-methoxy-piperidin-1-yl)-ethanone. As a trusted partner in your research, we are committed to providing informati...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides a detailed, procedural guide for the safe handling and disposal of 2-Chloro-1-((R)-3-methoxy-piperidin-1-yl)-ethanone. As a trusted partner in your research, we are committed to providing information that ensures the safety of laboratory personnel and the protection of our environment. This guide is designed for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.
Compound Hazard Profile: An Evidence-Based Assessment
A specific Safety Data Sheet (SDS) for 2-Chloro-1-((R)-3-methoxy-piperidin-1-yl)-ethanone (CAS No. 1354016-64-0) is not consistently available. Therefore, a robust hazard assessment must be conducted by analyzing its constituent chemical features: the α-chloro-amide functional group and the N-acylated piperidine ring . This approach allows us to anticipate potential hazards and establish appropriate safety protocols based on well-documented, structurally related compounds.
The primary structural analogue, 2-Chloro-1-piperidine-1-yl-ethanone (CAS No. 1440-60-4), provides the most direct toxicological data.[1][2] The piperidine moiety itself also carries inherent hazards.[3] Based on this data, we can infer the following hazard profile.
Piperidine derivatives can be toxic to aquatic organisms.[5][6] As a precaution, this compound should never be released into the environment.[7][8]
Classification as Halogenated Organic Compound
(Regulatory)
(Regulatory)
Subject to specific disposal regulations.
The presence of a carbon-chlorine bond classifies this compound as a halogenated organic, which requires segregation from non-halogenated waste streams.[9][10][11]
Mandatory Personal Protective Equipment (PPE) & Safe Handling
Given the hazard profile, a stringent PPE protocol is non-negotiable to prevent exposure. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate PPE when handling hazardous chemicals.[12][13][14]
Protection Area
Required PPE Specification
Rationale
Eye & Face Protection
Chemical safety goggles with side shields or a full-face shield.[15]
Protects against splashes and aerosols, preventing serious eye irritation.
Prevents skin contact and irritation. Contaminated gloves must be disposed of as hazardous waste.
Body Protection
Laboratory coat.
Protects skin and personal clothing from contamination.
Respiratory Protection
All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood.[16]
Engineering controls are the primary means of preventing respiratory exposure.[14]
Core Handling Principles:
Avoid Contact: Do not allow the material to contact skin, eyes, or clothing.[4]
Ventilation: Always work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation risk.[17]
No Personal Consumption: Do not eat, drink, or smoke in areas where chemicals are handled or stored.[5][12]
Container Integrity: Keep containers tightly sealed when not in use.[12][18]
Disposal Workflow: A Step-by-Step Protocol
The disposal of 2-Chloro-1-((R)-3-methoxy-piperidin-1-yl)-ethanone is governed by its classification as a halogenated organic hazardous waste.[9][10] Disposal into sanitary sewers or regular trash is strictly prohibited and illegal under EPA regulations.[7][8]
Step 1: Waste Segregation
This is the most critical step. Halogenated and non-halogenated waste streams are treated differently for final disposal; co-mingling results in the entire volume being treated as more expensive and difficult-to-process halogenated waste.[10][19]
Action: Designate a specific waste container exclusively for "Halogenated Organic Waste."
Causality: Non-halogenated solvents can often be recycled as fuel additives, whereas halogenated solvents require high-temperature incineration with advanced scrubbers to prevent the release of toxic byproducts like hydrogen chloride and dioxins.[10][16]
Step 2: Container Selection and Collection
Action: Collect all waste containing 2-Chloro-1-((R)-3-methoxy-piperidin-1-yl)-ethanone, including unused material, contaminated consumables (e.g., pipette tips, weighing paper), and spill cleanup debris, in a designated hazardous waste container.
Container Specifications:
Material: Use a chemically compatible container, such as high-density polyethylene (HDPE) or glass, with a secure, screw-top cap.[7][20]
Condition: The container must be in good condition, free of leaks or damage.[18]
Fill Level: Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[20][21]
Step 3: Comprehensive Labeling
Proper labeling is an OSHA and EPA requirement to ensure safety and proper handling by all personnel.[13][18][22]
Action: As soon as the first drop of waste is added, affix a completed hazardous waste label to the container. The label must include:
The words "HAZARDOUS WASTE" .
The full, unabbreviated chemical name: "2-Chloro-1-((R)-3-methoxy-piperidin-1-yl)-ethanone" . If other chemicals are present, list all components and their approximate percentages.
The accumulation start date (the date the first waste was added).
Step 4: Temporary On-Site Storage
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[18] This area should be:
At or near the point of generation and under the control of laboratory personnel.[7]
In a well-ventilated location, such as a designated cabinet under the fume hood.
Segregated from incompatible materials (e.g., strong oxidizing agents, bases).[16]
Equipped with secondary containment (e.g., a spill tray) to capture any potential leaks.[7][23]
Step 5: Professional Disposal
Action: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[5][6] Provide them with the full details of the waste stream.
Visualized Workflows
To ensure clarity and procedural integrity, the following diagrams illustrate the key decision-making and operational processes.
Caption: Disposal workflow for 2-Chloro-1-((R)-3-methoxy-piperidin-1-yl)-ethanone.
Caption: Decision tree for spill response management.
References
OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. Available at: [Link]
Toney-Butler, T.J. & Means, J. (2022, October 5). OSHA Chemical Hazards And Communication. National Center for Biotechnology Information. Available at: [Link]
Centers for Disease Control and Prevention (CDC). OSHA Hazard Communication Standard and OSHA Guidelines. CDC. Available at: [Link]
Conn Maciel Carey LLP. (2025). OSHA Chemical Storage Requirements [2025 Guide]. Conn Maciel Carey LLP. Available at: [Link]
Columbia University Research. Hazardous Chemical Waste Management Guidelines. Columbia University. Available at: [Link]
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]
Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances - Overview. OSHA. Available at: [Link]
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of North Carolina at Chapel Hill. Available at: [Link]
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available at: [Link]
University of British Columbia Safety & Risk Services. Organic Solvent Waste Disposal. UBC. Available at: [Link]
MLI Environmental. (2026, February 3). Chemical Waste Disposal Guidelines for Educational Facilities. MLI Environmental. Available at: [Link]
Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. Environmental Marketing Services. Available at: [Link]
PubChem. 2-Chloro-1-piperidine-1-yl-ethanone. National Center for Biotechnology Information. Available at: [Link]
Electronic Code of Federal Regulations (eCFR). (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. Available at: [Link]
Jubilant Life Sciences Limited. Piperidine Safety Data Sheet. Jubilant. Available at: [Link]
Kemicentrum, Lund University. (2025, January 13). 8.1 Organic solvent waste. Kemicentrum. Available at: [Link]
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available at: [Link]
KISHIDA CHEMICAL CO., LTD. Safety Data Sheet - 1-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride. KISHIDA CHEMICAL CO., LTD. Available at: [Link]
National Center for Biotechnology Information. (2024, October 26). Redox-Neutral Umpolung Synthesis of α-Functionalized Amides. PMC. Available at: [Link]
Cole-Parmer. Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%. Cole-Parmer. Available at: [Link]
Hyster, T.K. et al. (2024, December 6). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Journal of the American Chemical Society. Available at: [Link]
National Center for Biotechnology Information. The Fascinating Chemistry of α‐Haloamides. PMC. Available at: [Link]
PubChem. 1-((S)-3-Chloro-piperidin-1-yl)-ethanone. National Center for Biotechnology Information. Available at: [Link]
Organic Syntheses. 2-chlorolepidine. Organic Syntheses. Available at: [Link]
Elsevier. (2024, March 20). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Elsevier. Available at: [Link]
SciSpace. Efficient and Divergent Synthesis of α-Halogenated Amides and Esters by Double Electrophilic Activation of Ynamides. SciSpace. Available at: [Link]